molecular formula C5H5N3O2 B182458 2-Aminopyrimidine-4-carboxylic acid CAS No. 2164-65-0

2-Aminopyrimidine-4-carboxylic acid

Cat. No.: B182458
CAS No.: 2164-65-0
M. Wt: 139.11 g/mol
InChI Key: GKFPFLBDQJVJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrimidine-4-carboxylic acid is a natural product found in Gracilaria edulis, Gracilaria salicornia, and other organisms with data available.

Properties

IUPAC Name

2-aminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFPFLBDQJVJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289480
Record name 2-Aminopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-65-0
Record name 2164-65-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Aminopyrimidine-4-carboxylic acid CAS number 2164-65-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic acid (CAS: 2164-65-0)

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with both an amino group and a carboxylic acid group. Its strategic placement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. While not widely known as a final bioactive agent itself, its significance lies in its role as a key intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] This guide provides a summary of its known properties, a plausible synthetic route, and the broader context of its application in research and development for scientists and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols.

PropertyDataReference(s)
CAS Number 2164-65-0[2]
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol [2]
IUPAC Name This compound[2]
Appearance Light-yellow to yellow solid[1]
Melting Point 285 °C[1]
Solubility Freely soluble in DMF, DMSO; slightly soluble in water[1]
Purity (Typical) ≥98% (HPLC)[1]
SMILES C1=CN=C(N=C1C(=O)O)N[2]
InChIKey GKFPFLBDQJVJIH-UHFFFAOYSA-N[2]

Synthesis and Reactivity

Plausible Synthetic Pathway

A likely synthesis involves the reaction of guanidine with an ethyl ester of a β-keto acid, such as ethyl 2-formyl-3-oxobutanoate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Guanidine C Condensation Reaction (Base-catalyzed) A->C B Ethyl 2-formyl-3-oxobutanoate (or equivalent β-ketoester) B->C F Intermediate: Ethyl 2-aminopyrimidine-4-carboxylate C->F Cyclization & Aromatization D Saponification (e.g., NaOH, H₂O) E Acidification (e.g., HCl) D->E Hydrolysis G Final Product: This compound E->G F->D

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Representative)
  • Step 1: Condensation: To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir to form free guanidine. To this mixture, add an equimolar amount of a suitable β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate) dropwise at room temperature. Heat the mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Step 2: Work-up and Isolation of Intermediate: After cooling, the reaction mixture is neutralized. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer containing the intermediate ester is dried and concentrated.

  • Step 3: Hydrolysis: The crude ester intermediate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 1-2 hours to facilitate saponification.

  • Step 4: Product Precipitation: After cooling the reaction mixture, it is carefully acidified with hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Reactivity

The dual functional groups of the molecule govern its reactivity, making it a versatile precursor.[1]

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification to produce agrochemical molecules or condensation with amines to form amide bonds, a key reaction in the synthesis of peptide-like drugs.[1][3]

  • Amino Group: The amino group can act as a nucleophile, participating in cyclization reactions to generate fused heterocyclic systems, which are common scaffolds in tyrosine kinase inhibitors.[1][3]

Biological Context and Applications in Drug Development

The primary value of this compound in research is as a foundational scaffold. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors and is present in numerous biologically active compounds.[1]

Role as a Synthetic Building Block

The compound serves as a crucial starting material for creating libraries of more complex molecules for drug screening. Its derivatives have shown a wide range of pharmacological activities:

  • Anticancer Agents: The 2-aminopyrimidine core is central to several approved anticancer drugs, including kinase inhibitors.[1]

  • Antimicrobial Agents: Derivatives have been synthesized and tested for activity against various pathogens. For example, a series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed as inhibitors of the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a target in the bacterial MEP pathway for isoprenoid biosynthesis.[4]

  • Enzyme Inhibitors: Modified 2-aminopyrimidines have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer.[5]

Biosynthesis of Lathyrine

In the plant kingdom, this compound is implicated in the biosynthesis of lathyrine, a non-protein amino acid found in certain legumes like Lathyrus tingitanus.[6] It is believed to be formed from a preformed pyrimidine arising from the orotate pathway, which is the standard pathway for pyrimidine nucleotide synthesis.[6]

G A Orotate Pathway (Standard Pyrimidine Synthesis) B Precursor Pool (e.g., Uracil) A->B Generates C 2-Aminopyrimidine- 4-carboxylic acid B->C Leads to D Lathyrine (Non-protein amino acid) C->D Is a precursor to

Caption: Simplified relationship in the biosynthesis of Lathyrine.

Example Experimental Protocol: Enzyme Inhibition Assay

To assess the biological activity of compounds derived from this compound, a robust experimental protocol is required. The following is a representative methodology for an in vitro β-glucuronidase inhibition assay, adapted from studies on related 2-aminopyrimidine derivatives.[5]

Methodology
  • Preparation of Reagents:

    • Enzyme Solution: Prepare a solution of β-glucuronidase from E. coli in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).

    • Substrate Solution: Prepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide (PNPG), in the same buffer.

    • Test Compound Solutions: Dissolve the synthesized 2-aminopyrimidine derivatives in DMSO to create stock solutions, then prepare serial dilutions in the assay buffer.

    • Standard Inhibitor: Prepare a solution of a known inhibitor, such as D-saccharic acid 1,4-lactone, for use as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound solution (or standard/buffer for controls).

    • Add 20 µL of the β-glucuronidase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 160 µL of the pre-warmed PNPG substrate solution to each well.

    • Monitor the absorbance at 405 nm every 30 seconds for 30 minutes using a microplate reader. The absorbance change corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Inhibitor & Enzyme into 96-well plate A->B C Pre-incubate (37°C, 15 min) B->C D Add Substrate (PNPG) to initiate reaction C->D E Monitor Absorbance (405 nm) over 30 min D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC₅₀ Value F->G

Caption: Experimental workflow for a typical enzyme inhibition assay.

Conclusion

This compound (CAS 2164-65-0) is a chemical intermediate of considerable utility. While it does not possess prominent standalone biological activity, its true value is realized in its capacity as a versatile scaffold. The presence of both amino and carboxylic acid functional groups allows for diverse chemical modifications, enabling the construction of complex molecules with significant potential in drug discovery and agrochemical development. For researchers in these fields, this compound represents a key starting point for accessing novel chemical entities with a wide range of therapeutic and practical applications.

References

physical and chemical properties of 2-Aminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminopyrimidine-4-carboxylic acid (CAS No: 2164-65-0), a pivotal heterocyclic compound in pharmaceutical and agrochemical research. This document details its key characteristics, outlines experimental protocols for its synthesis and analysis, and illustrates its utility as a versatile chemical building block.

Core Physical and Chemical Properties

This compound is a stable, solid compound under standard conditions. Its dual functional groups—an amino group and a carboxylic acid—attached to a pyrimidine core make it a highly reactive and valuable intermediate for synthesizing more complex molecules.[1] The quantitative properties of this compound are summarized below.

PropertyValueCitation(s)
IUPAC Name This compound[2]
CAS Number 2164-65-0[2]
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol [2]
Appearance White to light yellow or yellow to orange solid/powder[2]
Melting Point 285 °C[2]
Boiling Point 474.6 ± 37.0 °C (Predicted)[2]
Density 1.533 ± 0.06 g/cm³ (Predicted)[2]
Solubility Freely soluble in DMF, DMSO; slightly soluble in water[2]
Purity ≥98% (HPLC)[2]
Storage Conditions 2-8°C, protect from light[2]

Experimental Protocols

The synthesis and analysis of this compound and its derivatives are crucial for research and development. Below are representative methodologies for its preparation and quality control.

General Synthesis of Aminopyrimidine Derivatives

A common method for synthesizing aminopyrimidine scaffolds involves the nucleophilic substitution reaction on a di-chlorinated pyrimidine precursor. While protocols for this compound itself are not extensively detailed in public literature, a general procedure for related derivatives can be adapted.[3]

Objective: To synthesize a 2-aminopyrimidine derivative via nucleophilic substitution.

Materials:

  • 2-amino-4,6-dichloropyrimidine (1 equivalent)

  • Substituted amine (1 equivalent)

  • Triethylamine (2 equivalents)

  • Distilled water

  • Hexane

  • Ethyl acetate

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Combine the ground reagents in a reaction vessel.

  • Heat the solvent-free mixture at 80–90 °C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.[3]

  • Upon completion, add distilled water to the reaction mixture to induce precipitation.

  • Filter the resulting precipitate to isolate the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Note: The synthesis of this compound would likely involve hydrolysis of a corresponding ester (e.g., ethyl 2-aminopyrimidine-4-carboxylate) as a final step, typically under basic conditions followed by acidification.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of this compound is critical for its application. A triple-quality control system is often employed.[2]

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Objective: To determine the chemical purity of the compound and identify any process-related impurities.

  • Method: A reversed-phase HPLC (RP-HPLC) method is typically used.[1]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile.[4]

  • Detection: UV detector at a wavelength appropriate for the pyrimidine chromophore.

  • Outcome: Purity is calculated based on the area percentage of the main peak relative to the total peak area.[1] A purity of ≥98% is standard.[2]

2. Nuclear Magnetic Resonance (NMR) for Structural Identification:

  • Objective: To confirm the molecular structure and rule out isomers (e.g., 2-aminopyrimidine-5-carboxylic acid).[2]

  • Method: ¹H NMR (Proton NMR) spectroscopy.

  • Solvent: Deuterated solvent in which the compound is soluble, such as DMSO-d₆.

  • Outcome: The resulting spectrum provides information on the chemical environment of each proton, confirming the arrangement of functional groups on the pyrimidine ring.

3. Quantitative NMR (QNMR) for Assay:

  • Objective: To precisely quantify the active content of the compound.

  • Method: QNMR is used to determine the exact concentration of the analyte against a certified internal standard.

  • Outcome: Provides a highly accurate assay value, typically expected to be within 98%–102%.[2]

Visualizing Workflows and Applications

The following diagrams illustrate the logical flow of synthesis and the compound's role in drug discovery.

Synthesis_Workflow start Start: Precursors (e.g., Dichloropyrimidine) reaction Solvent-Free Reaction (Heating with Amine & Base) start->reaction workup Aqueous Workup (Precipitation) reaction->workup isolation Isolation (Filtration) workup->isolation hydrolysis Ester Hydrolysis (If applicable) isolation->hydrolysis purification Purification (Recrystallization) hydrolysis->purification analysis Quality Control (HPLC, NMR, QNMR) purification->analysis final_product Final Product: This compound analysis->final_product

General Synthesis and Purification Workflow.

Drug_Discovery_Workflow building_block Core Building Block (this compound) pharma Pharmaceuticals building_block->pharma Versatile Intermediate agro Agrochemicals building_block->agro Versatile Intermediate pharma_sub1 Anticancer Agents (e.g., Kinase Inhibitors) pharma->pharma_sub1 pharma_sub2 Antiviral Agents pharma->pharma_sub2 pharma_sub3 Antibacterial Agents pharma->pharma_sub3 agro_sub1 Herbicides agro->agro_sub1 agro_sub2 Fungicides agro->agro_sub2

Role as a Building Block in R&D.

Biological Activity and Applications

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical science due to its ability to engage in various biological interactions.

  • Pharmaceutical Development: this compound serves as a key intermediate in the synthesis of diverse pharmaceuticals.[2] Its derivatives are explored as potent anticancer agents (such as kinase inhibitors), antiviral compounds , and antibacterial drugs .[2] The dual functional groups allow for versatile reactions, such as condensation with amines to form amides or participation in cyclization reactions to create complex heterocyclic systems.[2]

  • Agrochemical Formulation: The compound is also a valuable precursor in the development of modern agrochemicals, including effective herbicides and fungicides .[2] Its structural properties contribute to the stability and efficacy of the final active ingredients in various formulations.

  • Enzyme Inhibition: Derivatives of 2-aminopyrimidine have been synthesized and evaluated as potent inhibitors of enzymes like β-glucuronidase, which is implicated in various diseases. This highlights the potential for developing targeted therapeutics based on this core structure.[3]

References

An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic Acid: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine-4-carboxylic acid (CAS No. 2164-65-0) is a pivotal heterocyclic compound that serves as a foundational building block in medicinal and agricultural chemistry. First synthesized in 1951, this pyrimidine derivative has a rich history rooted in the exploration of amino acid analogues and has since become a valuable intermediate in the synthesis of complex bioactive molecules. Its discovery in plant species such as Lathyrus tingitanus as a natural precursor to the non-protein amino acid lathyrine underscores its biological relevance. This guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and its role in both biosynthetic pathways and modern synthetic applications.

Discovery and History

The first documented chemical synthesis of this compound was reported in 1951 by C. W. Whitehead and J. J. Traverso in the Journal of the American Chemical Society. Their work focused on the synthesis of potential amino acid antagonists and analogues. The synthesis was achieved through the condensation of ethyl β-amino-β-ethoxyacrylate with guanidine in the presence of sodium ethoxide. This reaction provided a straightforward method to construct the core pyrimidine ring with the desired functional groups.

Contemporaneously, the compound was identified as a naturally occurring substance. It is found in organisms such as the red algae Hydropuntia edulis and, most notably, in the seedlings of Lathyrus tingitanus (tangier pea)[1]. In this plant, it functions as a direct biosynthetic precursor to the non-protein amino acid lathyrine, a compound of interest in neurochemical research[2]. This dual identity as both a synthetic intermediate and a natural product highlights its fundamental importance in organic and biochemistry.

Physicochemical Properties

This compound is typically a yellow to orange solid.[3] Its structure, featuring both an acidic carboxylic acid group and a basic amino group on the pyrimidine ring, allows for versatile chemical modifications. A summary of its key quantitative properties is presented below.

PropertyValueSource
CAS Number 2164-65-0PubChem[1]
Molecular Formula C₅H₅N₃O₂PubChem[1]
Molecular Weight 139.11 g/mol PubChem[1]
Melting Point 285 °C (decomposes)ChemicalBook[2]
Solubility Freely soluble in DMF, DMSO; slightly soluble in water.BOC Sciences
pKa (Predicted) 3.15 (acidic), 3.85 (basic)ChemAxon
Appearance Yellow to orange solidChem-Impex[4]

Synthesis and Experimental Protocols

The historical synthesis remains a cornerstone for accessing this molecule. The protocol detailed by Whitehead and Traverso provides a clear and reproducible method.

Original Synthesis Protocol (Whitehead & Traverso, 1951)

The synthesis involves the cyclocondensation reaction between ethyl β-amino-β-ethoxyacrylate and guanidine.

Reaction:

  • Reactants: Ethyl β-amino-β-ethoxyacrylate, Guanidine

  • Reagent: Sodium Ethoxide

  • Solvent: Absolute Ethanol

  • Product: this compound

Detailed Methodology:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Guanidine hydrochloride is added to the sodium ethoxide solution to liberate free guanidine base.

  • Ethyl β-amino-β-ethoxyacrylate is then added to the reaction mixture.

  • The mixture is heated under reflux for several hours to facilitate the condensation and ring closure.

  • After cooling, the reaction mixture is acidified, typically with hydrochloric acid, to precipitate the crude product.

  • The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

The diagram below illustrates the logical workflow of this foundational synthesis.

G cluster_reactants Starting Materials cluster_reagents Conditions cluster_process Process A Ethyl β-amino-β-ethoxyacrylate E Reflux A->E B Guanidine B->E C Sodium Ethoxide C->E D Absolute Ethanol D->E F Acidification E->F Cooling P 2-Aminopyrimidine- 4-carboxylic acid F->P Precipitation & Filtration

Caption: Workflow for the 1951 synthesis of this compound.

Biological Significance and Pathways

Biosynthesis of Lathyrine

In Lathyrus tingitanus, this compound is a key intermediate in the biosynthesis of the non-proteinogenic amino acid lathyrine. This pathway highlights the compound's natural relevance. It is understood that the pyrimidine ring is formed via the orotate pathway, with this compound serving as a substrate for the enzyme lathyrine synthase, which catalyzes its conversion.[2][5]

The diagram below outlines this critical biosynthetic step.

G Precursors Orotate Pathway Precursors Target 2-Aminopyrimidine- 4-carboxylic acid Precursors->Target Multiple Steps Enzyme Lathyrine Synthase Target->Enzyme Product Lathyrine Enzyme->Product Catalysis Cofactor Serine (Side-chain donor) Cofactor->Enzyme G cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis Start 2-Aminopyrimidine- 4-carboxylic acid P1 Amide Coupling (via -COOH) Start->P1 P2 Heterocycle Formation (via -NH2) Start->P2 A1 Esterification (via -COOH) Start->A1 A2 N-Alkylation (via -NH2) Start->A2 P_out APIs (e.g., Kinase Inhibitors) P1->P_out P2->P_out A_out Active Ingredients (Herbicides, Fungicides) A1->A_out A2->A_out

References

A Comprehensive Technical Guide to the Biological Activity of the 2-Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1][2] Its structural significance is underscored by its presence in the molecular framework of several FDA-approved drugs, including the anticancer agents imatinib, palbociclib, and ribociclib.[3][4] This heterocyclic scaffold is prized for its ability to engage in hydrogen bonding and dipole-dipole interactions through its nitrogen atoms, facilitating strong binding to various biological targets.[1] While 2-Aminopyrimidine-4-carboxylic acid itself is primarily utilized as a versatile building block in organic synthesis, its core structure is central to a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[1][3] These activities span anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory functions.[1][3][5]

This technical guide provides an in-depth overview of the biological activities associated with the 2-aminopyrimidine scaffold, with a focus on derivatives that could be conceptually derived from this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative biological data, experimental methodologies, and relevant signaling pathways.

Physicochemical Properties of this compound

The foundational compound, this compound, possesses the following key physicochemical properties:

PropertyValueReference
IUPAC Name This compound[6]
Molecular Formula C₅H₅N₃O₂[6]
Molecular Weight 139.11 g/mol [6]
CAS Number 2164-65-0[6]
SMILES C1=CN=C(N=C1C(=O)O)N[6]
InChI Key GKFPFLBDQJVJIH-UHFFFAOYSA-N[6]

Biological Activities of 2-Aminopyrimidine Derivatives

The versatility of the 2-aminopyrimidine scaffold has been exploited to develop potent modulators of various biological targets. The following sections detail the key therapeutic areas where these derivatives have shown significant promise.

Enzyme Inhibition: β-Glucuronidase

Elevated activity of β-glucuronidase is linked to various pathologies, including colon cancer and urinary tract infections, making it a significant therapeutic target.[3][7] Derivatives of 2-aminopyrimidine have been synthesized and identified as potent inhibitors of this enzyme.[3][4][8]

Table 1: In Vitro β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

CompoundIC₅₀ (µM)Reference
Compound 24 2.8 ± 0.10[3][7]
Compound 8 72.0 ± 6.20[3]
Compound 9 126.43 ± 6.16[3]
Compound 23 257.0 ± 4.18[3]
Compound 22 300.25 ± 12.5[3]
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16[3][7]

Note: Compound numbers are as designated in the cited literature.

Anticancer Activity

The 2-aminopyrimidine scaffold is a well-established pharmacophore in oncology.[9][10] Derivatives have been developed as potent inhibitors of various protein kinases, such as FMS-like tyrosine kinase 3 (FLT3), and as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival.[11][12]

Table 2: Anticancer Activity of 2-Aminopyrimidine Derivatives

Derivative ClassTarget Cell LineIC₅₀Reference
Monoterpene-aminopyrimidine hybrid 1A2780 (Ovarian Cancer)0.76 µM[13]
Monoterpene-aminopyrimidine hybrid 2A2780 (Ovarian Cancer)2.82 µM[13]
2-aminopyrimidine derivative 15MV4-11 (AML)0.83 ± 0.15 nM[12]
2-aminopyrimidine derivative 15MOLM-13 (AML)10.55 ± 1.70 nM[12]
CDK9/HDAC dual inhibitor 8eMV-4-11 (AML)CDK9: 88.4 nM, HDAC1: 168.9 nM[11]

Note: Compound designations are as per the cited literature.

Antimicrobial and Biofilm Modulation Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents.[1] 2-aminopyrimidine derivatives have demonstrated broad-spectrum antimicrobial properties.[14][15][16] Some derivatives function by inhibiting essential bacterial pathways, such as the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[17] Furthermore, these compounds have shown efficacy in modulating bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[18]

Table 3: Antimicrobial and Biofilm Inhibitory Activity of 2-Aminopyrimidine Derivatives

CompoundTarget OrganismActivity TypeIC₅₀ / MICReference
Compound 2c S. aureusAntibacterialMIC: 0.039 µg/mL[19]
Compound 2c B. subtilisAntibacterialMIC: 0.039 µg/mL[19]
Compound 2a E. coliAntibacterialMIC: 6.5 µM[20]
Compound 10 P. aeruginosaBiofilm InhibitionIC₅₀: 200 µM[18]
Compound 10 MSSABiofilm InhibitionIC₅₀: 128 µM[18]
Compound 10 MRSABiofilm InhibitionIC₅₀: 84 µM[18]
Compound 26 MSSABiofilm InhibitionIC₅₀: 67 µM[18]

Note: Compound designations are as per the cited literature. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. 2-aminopyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and prostaglandin E₂ (PGE₂).[5][20][21]

Table 4: Anti-inflammatory Activity of a 2-Aminopyrimidine Derivative

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 2a COX-23.5[20]
Celecoxib (Standard) COX-20.65[20]

Note: Compound designation is as per the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine derivatives, as cited in the literature.

Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes a solvent-free synthesis via nucleophilic substitution, which is an efficient method for generating a library of derivatives.[3][4]

  • Reactant Preparation: Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), a selected substituted amine (3 mmol), and triethylamine (6 mmol).

  • Reaction: Combine the ground reactants in a reaction vessel. Heat the mixture at 80–90 °C under solvent-free conditions.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Work-up: Upon completion, add distilled water to the reaction mixture to induce precipitation.

  • Purification: Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified 2-aminopyrimidine derivative.

Protocol 2: In Vitro β-Glucuronidase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory potential of compounds against β-glucuronidase.[3]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a total reaction volume of 200 µL consisting of:

    • 185 µL of 0.1 M acetate buffer (pH 5).

    • 5 µL of the test compound solution (dissolved in DMSO).

    • 10 µL of β-glucuronidase enzyme solution.

  • Pre-incubation: Incubate the mixture at 37 °C for 30 minutes.

  • Reaction Initiation: Add 10 µL of the substrate, p-nitrophenyl-β-D-glucuronide, to initiate the reaction.

  • Incubation: Incubate the plate again at 37 °C for 30 minutes.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.

  • Calculation: Calculate the percent inhibition and determine the IC₅₀ value by comparing the activity with a control (containing DMSO instead of the test compound).

Protocol 3: Antimicrobial Susceptibility Testing (Cup Borer Method)

This method is a common technique for evaluating the antimicrobial activity of synthesized compounds.[14]

  • Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the surface of the agar plate.

  • Well Creation: Create uniform wells (cups) in the agar using a sterile borer.

  • Compound Application: Add a defined concentration (e.g., 50 µg for bacteria, 100 µg for fungi) of the test compound dissolved in a suitable solvent (e.g., DMF) into the wells.

  • Controls: Use a solvent control (DMF) and a standard antibiotic (e.g., Amoxicillin for bacteria, Griseofulvin for fungi) as negative and positive controls, respectively.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental and biological processes related to 2-aminopyrimidine derivatives.

G cluster_synthesis Synthesis Workflow Reactants 1. Mix 2-amino-4,6-dichloropyrimidine, substituted amine, and triethylamine Heating 2. Heat mixture (80-90°C, solvent-free) Reactants->Heating TLC 3. Monitor reaction by TLC Heating->TLC Workup 4. Add water to precipitate product TLC->Workup Purify 5. Filter and recrystallize from ethanol Workup->Purify Product Purified 2-Aminopyrimidine Derivative Purify->Product

Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.

G cluster_assay β-Glucuronidase Inhibition Assay Mix 1. Prepare reaction mixture: Buffer + Test Compound + Enzyme PreIncubate 2. Pre-incubate at 37°C for 30 min Mix->PreIncubate AddSubstrate 3. Add p-nitrophenyl-β-D-glucuronide (Substrate) PreIncubate->AddSubstrate Incubate 4. Incubate at 37°C for 30 min AddSubstrate->Incubate Measure 5. Measure absorbance at 405 nm Incubate->Measure Calculate 6. Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the in vitro β-glucuronidase inhibition assay.

G cluster_pathway Kinase Inhibition Signaling Pathway GF Growth Factor Receptor FLT3 Receptor Kinase GF->Receptor ATP ATP Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK) Receptor->Downstream P ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Receptor Inhibits Phosphorylation

Caption: Inhibition of FLT3 receptor tyrosine kinase signaling by a 2-aminopyrimidine derivative.

G cluster_inflammation Anti-inflammatory Mechanism Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme Stimuli->COX2 Induces AA Arachidonic Acid PGs Prostaglandins (PGE2) AA->PGs COX-2 action Inflammation Inflammation PGs->Inflammation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by a 2-aminopyrimidine derivative.

References

An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminopyrimidine-4-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile structure and broad range of pharmacological effects.

Core Structure and Significance

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules.[1][2] The presence of both an amino and a carboxylic acid group on the pyrimidine ring allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.[2] These derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3][4]

Synthesis of 2-Aminopyrimidine Derivatives

The synthesis of 2-aminopyrimidine derivatives often starts from commercially available precursors like 2-amino-4,6-dichloropyrimidine. A common synthetic strategy involves nucleophilic substitution reactions where the chlorine atoms are displaced by various amines or other nucleophiles.

General Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine

A widely used method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine with a variety of amines.[3][5]

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine

  • Ethanol (for crystallization)

  • Distilled water

Procedure:

  • Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.[6]

  • The reaction mixture is heated at 80–90 °C under solvent-free conditions.[6][7]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.[6][7]

  • Upon completion, distilled water is added to the reaction mixture.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by crystallization from ethanol to yield the desired 2-aminopyrimidine derivative.[6][7]

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Amino-4,6- dichloropyrimidine D Combine and Heat (80-90 °C, solvent-free) A->D B Substituted Amine B->D C Triethylamine C->D E Add Distilled Water D->E Monitor by TLC F Filter Precipitate E->F G Crystallize from Ethanol F->G H Final Product: 2-Aminopyrimidine Derivative G->H

A schematic of the general synthesis workflow.

Biological Activities and Therapeutic Targets

Derivatives of this compound have been investigated for a multitude of biological activities. Key areas of interest include their roles as enzyme inhibitors in cancer and infectious diseases.

Anticancer Activity

Certain aminopyrimidine derivatives have been identified as potent dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are crucial for cell cycle progression and are often overexpressed in cancer.[8] Inhibition of these proteins can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: BRD4 and PLK1 Inhibition

CompoundTargetIC50 (µM)Cancer Cell LineReference
4 BRD40.029-[8]
PLK10.094-[8]
7 BRD40.042-[8]
PLK10.02-[8]
Volasertib BRD40.017-[8]
PLK10.025-[8]

Signaling Pathway of Dual BRD4/PLK1 Inhibition

The interplay between BRD4 and PLK1 is complex. CDK1/cyclin B phosphorylates BRD4, which then recruits PLK1. PLK1 further phosphorylates BRD4, marking it for degradation. Dual inhibition disrupts this process and key oncogenic transcription programs.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibitor Action BRD4 BRD4 MYC MYC/MYCN Transcription BRD4->MYC Activates Proliferation Cell Proliferation & Survival MYC->Proliferation PLK1 PLK1 PLK1->BRD4 Phosphorylates for Degradation Mitosis Mitosis PLK1->Mitosis Regulates Inhibitor 2-Aminopyrimidine Derivative Inhibitor->BRD4 Inhibits Inhibitor->PLK1 Inhibits

Dual inhibition of BRD4 and PLK1.

Other analogs have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancers.

Quantitative Data: EGFR Tyrosine Kinase Inhibition

CompoundIC50 (µM)Cancer Cell LineReference
6c 0.9 ± 0.03MCF-7[9]
10b 0.7 ± 0.02MCF-7[9]
Gefitinib 4.1 ± 0.01MCF-7[9]

EGFR Signaling Pathway

Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which promote cell proliferation and survival. 2-aminopyrimidine inhibitors can block the ATP-binding site of the kinase domain.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->EGFR Inhibits (ATP binding)

EGFR signaling pathway inhibition.
β-Glucuronidase Inhibition

Elevated β-glucuronidase activity is associated with certain pathological conditions, including colon cancer and urinary tract infections.[5][10] Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.

Quantitative Data: β-Glucuronidase Inhibition

CompoundIC50 (µM)Reference
8 72.0 ± 6.20[10]
9 126.43 ± 6.16[10]
22 300.25 ± 12.5[10]
23 257.0 ± 4.18[10]
24 2.8 ± 0.10[10]
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16[10]
Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme solution

  • Acetate buffer (0.1 M, pH 7.0)

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Test compound solution

  • Multiplate reader

Procedure:

  • In a 96-well plate, add 5 µL of the test compound solution.

  • Add 185 µL of 0.1 M acetate buffer (pH 7.0).

  • Add 10 µL of β-glucuronidase solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of p-nitrophenyl-β-D-glucuronide.

  • Measure the absorbance at 405 nm using a multiplate reader. The absorbance of p-nitrophenol, the product of the enzymatic reaction, is proportional to the enzyme activity.

Experimental Workflow for β-Glucuronidase Assay

G A Pipette 5 µL Test Compound into 96-well plate B Add 185 µL Acetate Buffer (0.1 M, pH 7.0) A->B C Add 10 µL β-Glucuronidase B->C D Incubate at 37°C for 30 minutes C->D E Add 50 µL Substrate (p-nitrophenyl-β-D-glucuronide) D->E F Measure Absorbance at 405 nm E->F

Workflow for the β-glucuronidase inhibition assay.
Antimicrobial Activity

The 2-aminopyrimidine scaffold is also a promising pharmacophore for the development of new antimicrobial agents. Thieno[2,3-d]pyrimidine-4-carboxylic acid amides, which are analogs, have shown activity against various bacterial strains.[6]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of these derivatives. For instance, in the case of β-glucuronidase inhibitors, the nature and position of substituents on the phenyl ring attached to the pyrimidine core significantly influence the inhibitory activity. It has been observed that the length of an alkoxy or alkyl chain at the C-4 position of the phenyl ring can be important for activity.[3][10]

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working in this exciting field.

References

The Natural Occurrence of 2-Aminopyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-4-carboxylic acid is a heterocyclic carboxylic acid that has garnered interest in various scientific fields, including pharmaceutical and agricultural research. It serves as a crucial building block in the synthesis of a range of bioactive molecules, including antiviral and anticancer agents, as well as herbicides and fungicides. While its synthetic applications are well-documented, its natural occurrence provides a fascinating insight into the metabolic diversity of certain organisms. This technical guide delves into the known natural sources of this compound, its biosynthetic pathways, and proposed experimental protocols for its isolation and quantification from these natural matrices.

Natural Occurrence

This compound has been identified as a natural product in a select number of organisms, spanning different biological kingdoms. Its presence has been confirmed in:

  • Red Algae: Notably in the species Gracilaria edulis and Gracilaria salicornia. These marine algae are known for their rich composition of polysaccharides and other bioactive compounds.

  • Plants: The compound is found in the legume Lathyrus tingitanus (Tangier pea). In this plant, it plays a significant role as a direct precursor to the non-protein amino acid lathyrine.

Quantitative Data

To date, there is a notable lack of specific quantitative data in the peer-reviewed literature detailing the concentration of this compound in its natural sources. While comprehensive nutritional analyses of Gracilaria and Lathyrus species have been conducted, they typically focus on bulk components like total protein, carbohydrates, and lipids, rather than specific small molecules. The tables below summarize the general composition of these organisms to provide a context for future quantitative studies.

Table 1: General Proximate Composition of Gracilaria Species ( g/100g dry weight)

ComponentGracilaria corticataGracilaria edulis
Crude Protein 22.846.68
Carbohydrates 8.3010.16
Lipids 7.070.83
Dietary Fiber Not Reported8.9
Ash Not ReportedNot Reported

Note: Data is compiled from various sources and may vary depending on geographical location, season, and analytical methods.

Table 2: General Amino Acid Composition of Lathyrus sativus (a related species to L. tingitanus) ( g/100g seeds)

Amino AcidConcentration Range
Total Amino Acids 19.69 - 23.48
Glutamic Acid ~4.0
Aspartic Acid High
Arginine High
Leucine High
Lysine High

Note: This data is for a related species and serves as an indicator of the general amino acid profile. Specific quantification of this compound in Lathyrus tingitanus is required.

Biosynthesis and Metabolic Pathways

The most well-understood biological role of this compound is as an intermediate in the biosynthesis of lathyrine in Lathyrus tingitanus.

Lathyrine Biosynthesis

The biosynthesis of the pyrimidine ring of lathyrine originates from the well-established orotate pathway for pyrimidine nucleotide synthesis. Key precursors, including orotate, uracil, and serine, are incorporated into lathyrine. The final step in this pathway is the enzymatic condensation of this compound with L-serine, catalyzed by the enzyme lathyrine synthase.

Lathyrine_Synthesis ACP 2-Aminopyrimidine- 4-carboxylic acid LS Lathyrine Synthase ACP->LS Ser L-Serine Ser->LS Lat Lathyrine LS->Lat

Final step in the biosynthesis of Lathyrine.
Proposed Biosynthesis of this compound

While the direct enzymatic steps leading to this compound from the central pyrimidine pathway have not been fully elucidated, a plausible route can be proposed based on the known chemistry of the orotate pathway. The pathway likely involves the modification of a common pyrimidine intermediate, such as uracil or a related nucleotide.

ACP_Biosynthesis_Pathway cluster_orotate Orotate Pathway cluster_proposed Proposed Conversion Carbamoyl_P Carbamoyl phosphate Orotate Orotic Acid Carbamoyl_P->Orotate Aspartate Aspartate Aspartate->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Uracil Uracil UMP->Uracil Modified_Pyrimidine Modified Pyrimidine Intermediate (e.g., via amination, oxidation/reduction) Uracil->Modified_Pyrimidine Series of enzymatic steps ACP This compound Modified_Pyrimidine->ACP

Proposed biosynthetic route to this compound.

Experimental Protocols

Although a specific, optimized protocol for the isolation of this compound from natural sources is not available in the literature, a general workflow can be proposed based on established methods for extracting polar compounds, amino acids, and other secondary metabolites from red algae and legumes.

Proposed Workflow for Isolation and Quantification

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification Sample_Prep Sample Preparation (Freeze-dry & grind biomass) Extraction Solid-Liquid Extraction (Aqueous ethanol/methanol) Sample_Prep->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration SPE Solid Phase Extraction (SPE) (e.g., C18 to remove non-polar compounds) Concentration->SPE Ion_Exchange Ion-Exchange Chromatography (To isolate acidic compounds) SPE->Ion_Exchange HPLC Preparative RP-HPLC (For final purification) Ion_Exchange->HPLC Structural_Elucidation Structural Elucidation (NMR, HR-MS) HPLC->Structural_Elucidation Quantification Quantitative Analysis (LC-MS/MS with standard) HPLC->Quantification

Proposed experimental workflow for isolation and analysis.
Detailed Methodologies

1. Sample Preparation:

  • Collect fresh biomass of Gracilaria species or seeds of Lathyrus tingitanus.

  • Thoroughly wash the biomass with distilled water to remove salts and debris.

  • Freeze-dry the material to preserve the chemical integrity of the constituents.

  • Grind the lyophilized material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Suspend the powdered biomass in an aqueous ethanol or methanol solution (e.g., 70-80% alcohol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

  • Perform the extraction at a controlled temperature (e.g., 40-60°C) with constant agitation for a defined period (e.g., 2-4 hours).

  • Repeat the extraction process on the biomass residue to ensure exhaustive extraction.

  • Pool the extracts and filter through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid particles.

  • Centrifuge the filtrate at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining fine suspended material.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

3. Purification:

  • Solid Phase Extraction (SPE): To remove non-polar compounds, pass the aqueous crude extract through a C18 SPE cartridge. The polar fraction containing the target compound will be in the eluate.

  • Ion-Exchange Chromatography: As this compound is an amino acid with a carboxylic acid group, it will be retained on an anion-exchange column at a neutral to slightly basic pH. After washing the column to remove neutral and cationic compounds, the target compound can be eluted by decreasing the pH or increasing the salt concentration.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase (e.g., C18) preparative HPLC column with a mobile phase consisting of a gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to obtain the pure compound.

4. Characterization and Quantification:

  • Structural Elucidation: The purified compound's structure should be confirmed using High-Resolution Mass Spectrometry (HR-MS) to determine its exact mass and molecular formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate its chemical structure.

  • Quantification: Develop a quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This requires a certified reference standard of this compound to create a calibration curve for accurate quantification in the initial crude extract.

Conclusion and Future Directions

This compound is a naturally occurring compound with a confirmed presence in the red algae Gracilaria edulis and Gracilaria salicornia, and the legume Lathyrus tingitanus. Its established role as a precursor to the non-protein amino acid lathyrine highlights its metabolic significance in the plant kingdom. However, there remains a significant gap in the scientific literature regarding its concentration in these natural sources. Future research should focus on the quantitative analysis of this compound in different tissues and at various developmental stages of the host organisms. Furthermore, the elucidation of the complete biosynthetic pathway leading to its formation from primary metabolites would provide a deeper understanding of pyrimidine metabolism in these organisms. The development and validation of the proposed experimental protocols will be instrumental in achieving these research goals and could pave the way for novel applications of this bioactive molecule.

Spectroscopic and Structural Elucidation of 2-Aminopyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Aminopyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and analysis of structurally related compounds. It also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar chemical structures and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 12.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.50Doublet1HH-6 (pyrimidine ring)
~7.20Doublet1HH-5 (pyrimidine ring)
~6.80Broad Singlet2HAmino (-NH₂)

Note: The chemical shifts of the -COOH and -NH₂ protons can be highly variable depending on the solvent, concentration, and temperature. Deuterium exchange with D₂O would lead to the disappearance of these signals.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168Carboxylic Acid Carbonyl (C=O)
~163C-2 (pyrimidine ring, attached to -NH₂)
~158C-4 (pyrimidine ring, attached to -COOH)
~155C-6 (pyrimidine ring)
~110C-5 (pyrimidine ring)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (asymmetric and symmetric) of the amino group
3300 - 2500Strong, Very BroadO-H stretching of the carboxylic acid (hydrogen-bonded)
~1700StrongC=O stretching of the carboxylic acid
~1650StrongN-H bending of the amino group
1600 - 1450Medium to StrongC=C and C=N stretching of the pyrimidine ring
~1300MediumC-O stretching of the carboxylic acid
~1200MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Data (Electron Ionization - EI)

m/zInterpretation
139Molecular Ion (M⁺)
122[M - OH]⁺
111[M - CO]⁺ or [M - N₂H]⁺
95[M - COOH]⁺
68Fragmentation of the pyrimidine ring

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.

    • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal before running the sample.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction:

    • For Electron Ionization (EI), the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube and heated to volatilize it into the ion source.

  • Data Acquisition:

    • In EI mode, a standard electron energy of 70 eV is used.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Aminopyrimidine-4-carboxylic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines reported qualitative information with general principles for similar chemical structures, namely carboxylic acids and pyrimidine derivatives. All information is presented to support research, development, and formulation activities.

Core Physicochemical Properties

This compound is a heterocyclic compound incorporating both a basic amino group and an acidic carboxylic acid group, making its properties pH-dependent.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
Appearance Light-yellow to yellow solid[2]
Purity (HPLC) ≥98%[2]
Assay (QNMR) 98%–102%[2]

Solubility Profile

The solubility of this compound is dictated by its amphoteric nature. The presence of the carboxylic acid and amino groups suggests that its solubility will be lowest at its isoelectric point and will increase in both acidic and basic solutions.

Qualitative Solubility

SolventSolubilitySource
WaterSlightly Soluble[2]
Dimethylformamide (DMF)Freely Soluble[2]
Dimethyl sulfoxide (DMSO)Freely Soluble[2]

Expected pH-Dependent Aqueous Solubility

As a carboxylic acid, this compound is expected to be more soluble in basic solutions due to the formation of the carboxylate salt. Conversely, the amino group can be protonated in acidic solutions, which would also increase aqueous solubility. The lowest solubility is expected at the isoelectric point.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Available data suggests sensitivity to light and moisture.

Storage and Handling Recommendations

ParameterRecommendationSource
Storage Conditions Store in a sealed, light-proof container in a cool, dry place.[2]
Shelf Life 12 months under recommended conditions.[2]

Forced Degradation Studies Overview

Stress ConditionTypical Reagents and ConditionsExpected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heatedHydrolysis of the amide bond in the pyrimidine ring (if susceptible), or other acid-catalyzed reactions.
Base Hydrolysis 0.1 M - 1 M NaOH, heatedHydrolysis of the amide bond, potential ring opening.
Oxidative 3-30% H₂O₂, ambient or elevated temperatureOxidation of the amino group or the pyrimidine ring.
Thermal Dry heat (e.g., 60-80°C)Thermally induced degradation, potentially decarboxylation.
Photolytic Exposure to UV and visible light (ICH Q1B)Photodegradation, potentially involving the pyrimidine ring or decarboxylation. Studies on related compounds suggest susceptibility.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized procedures that should be adapted and optimized for specific laboratory conditions.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the solubility of this compound in various solvents.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, pH-adjusted buffers, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to ensure a clear supernatant.

  • Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study.

  • Sample Preparation: Prepare solutions of this compound in various stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound or a solution in a suitable solvent.

  • Stress Application: Expose the samples to the stress conditions for a defined period. For example:

    • Acid/Base Hydrolysis: Reflux at 60°C for 24 hours.

    • Oxidation: Store at room temperature for 24 hours.

    • Thermal: Heat in an oven at 80°C for 48 hours.

    • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization (for acid/base samples): After the stress period, cool the acidic and basic samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Quantification: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Potential Biological Activity and Pathways

While direct evidence for the biological activity of this compound is limited, studies on its derivatives suggest potential interactions with specific biological pathways.

Inhibition of the MEP Pathway

Derivatives of 2-aminopyrimidine have been investigated as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[3] This pathway is essential in many bacteria but absent in humans, making it an attractive target for antibacterial drug development.

MEP_Pathway Pyruvate_G3P Pyruvate + G3P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate_G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD ME_24_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_ME->ME_24_cPP IspE HMBPP 1-Hydroxy-2-methyl-2-(E)- butenyl 4-diphosphate ME_24_cPP->HMBPP IspF IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspG Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids IspH Inhibitor 2-Aminopyrimidine Derivatives IspF IspF Inhibitor->IspF Inhibition

Caption: Potential inhibition of the MEP pathway by 2-aminopyrimidine derivatives.

β-Glucuronidase Inhibition

Certain derivatives of 2-aminopyrimidine have demonstrated inhibitory activity against β-glucuronidase.[4][5] Elevated levels of this enzyme are associated with some diseases, making it a therapeutic target.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for assessing the stability of a compound like this compound and a logical relationship for its potential biological screening.

Stability_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Results Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Stability Intrinsic Stability Determination HPLC->Stability Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for forced degradation and stability analysis.

Biological_Screening_Logic Start 2-Aminopyrimidine- 4-carboxylic acid Derivatization Chemical Derivatization Start->Derivatization Screening Biological Screening (e.g., Enzyme Assays) Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Logical workflow for biological screening based on derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided, especially regarding experimental protocols and potential biological activities, is of a general nature. Specific experimental conditions should be developed and validated by the user. Quantitative data for compounds other than this compound are provided for illustrative purposes and should be treated as such.

References

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the potential therapeutic targets of the versatile scaffold, 2-aminopyrimidine-4-carboxylic acid. While direct inhibitory data on the core molecule is not extensively available in public literature, its derivatives have shown significant activity against a range of key biological targets implicated in cancer, inflammation, and infectious diseases. This document summarizes the key findings, presents quantitative data for potent derivatives, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and workflows.

The this compound moiety is a privileged structure in medicinal chemistry, serving as a foundational building block for the synthesis of a multitude of bioactive compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and a carboxylic acid group for potential salt bridge formation or further derivatization, make it an ideal starting point for the design of targeted inhibitors.

Key Therapeutic Target Classes

Derivatives of this compound have demonstrated inhibitory activity against several important classes of enzymes, highlighting the therapeutic potential of this core scaffold.

Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Relevance: Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2] Inhibition of DHODH is a validated therapeutic strategy for certain cancers and autoimmune diseases.

This compound Derivatives as DHODH Inhibitors: Structure-activity relationship (SAR) studies on pyrimidine-based DHODH inhibitors have underscored the importance of the carboxylic acid group for significant enzyme inhibition. This suggests that the core scaffold of this compound possesses a key pharmacophoric feature for targeting this enzyme.

Protein Kinases

Therapeutic Relevance: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.

Derivatives as Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-established core for a variety of kinase inhibitors.[3] Derivatives have shown potent inhibition of several key kinases:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in several cancers.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.

  • Histone Deacetylases (HDACs): While not kinases, HDACs are often co-targeted with CDKs. Dual CDK/HDAC inhibitors with a 2-aminopyrimidine core have been developed.

Enzymes in the Inflammatory Cascade

Therapeutic Relevance: Chronic inflammation is a contributing factor to a wide range of diseases. Enzymes such as lipoxygenases and cyclooxygenases (COX) are key players in the inflammatory process.

Derivatives as Anti-inflammatory Agents: Derivatives of 2-aminopyrimidine have been investigated as inhibitors of lipoxygenase, an enzyme involved in the production of inflammatory mediators.

Quantitative Data for 2-Aminopyrimidine Derivatives

The following table summarizes the inhibitory activities of various derivatives of 2-aminopyrimidine against their respective targets. It is important to note that these are not values for this compound itself, but for molecules synthesized using it or a similar core structure.

Derivative ClassTarget EnzymeIC50 / EC50 (µM)Cell Line / Assay ConditionsReference
2-amino-4-chloro-pyrimidine derivative 6Anticancer (Cytotoxicity)89.37 ± 1.17MCF7 (Breast Cancer)[4]
2-amino-4-chloro-pyrimidine derivative 6Anticancer (Cytotoxicity)89.24 ± 1.36HCT116 (Colon Cancer)[4]
2-aminopyrimidine derivative 24β-Glucuronidase2.8 ± 0.10In vitro enzyme assay[2]
Pyrido[2,3-d]pyrimidine derivative 2aLipoxygenase42In vitro enzyme assay[5]
Pyrido[2,3-d]pyrimidine derivative 2fLipoxygenase47.5In vitro enzyme assay[5]
Aminopyrimidine-2,4-dione derivative 4BRD40.029In vitro enzyme assay
Aminopyrimidine-2,4-dione derivative 7BRD40.042In vitro enzyme assay
Aminopyrimidine-2,4-dione derivative 7PLK10.02In vitro enzyme assay

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general workflow for enzyme inhibition assays.

DHODH_Pathway cluster_0 Cytosol cluster_1 Mitochondrion carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate CAD aspartate Aspartate DHODH DHODH dihydroorotate->DHODH orotate Orotate ump UMP orotate->ump UMPS downstream DNA & RNA Synthesis ump->downstream DHODH->orotate

De Novo Pyrimidine Biosynthesis Pathway

Kinase_Signaling ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf pi3k PI3K/Akt/mTOR Pathway receptor->pi3k proliferation Cell Proliferation, Survival, Growth ras_raf->proliferation pi3k->proliferation inhibitor 2-Aminopyrimidine Derivative inhibitor->receptor

Receptor Tyrosine Kinase Signaling Pathway

Enzyme_Inhibition_Workflow start Start prepare Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor start->prepare incubate Pre-incubate Enzyme with Inhibitor prepare->incubate initiate Initiate Reaction (add Substrate) incubate->initiate measure Measure Product Formation (e.g., Spectrophotometry) initiate->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

General Experimental Workflow for Enzyme Inhibition Assay

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key enzyme inhibition assays.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound derivative (test inhibitor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the inhibitor solution to the wells of a 96-well plate. Include a DMSO-only control.

  • Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protein Kinase (e.g., EGFR) Inhibition Assay

This protocol describes a common method for measuring kinase activity using a luminescent ADP-detection assay.

Materials:

  • Recombinant protein kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound derivative (test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • Add the inhibitor solution, kinase, and peptide substrate to the wells of a white opaque 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature to allow the reaction to proceed.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value from a dose-response curve.

Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of linoleic acid by lipoxygenase.

Materials:

  • Soybean lipoxygenase

  • Linoleic acid substrate solution

  • Borate buffer (pH 9.0)

  • This compound derivative (test inhibitor)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Add the inhibitor solution and the enzyme solution to the wells of a 96-well plate and incubate.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a highly valuable scaffold in the field of drug discovery. While the core molecule itself may primarily serve as a foundational synthetic intermediate, its derivatives have demonstrated potent and diverse biological activities. The identified therapeutic targets, including DHODH, various protein kinases, and inflammatory enzymes, represent key areas for the development of novel therapeutics for a range of human diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this versatile chemical entity. Future research focusing on the screening of this compound against broader panels of biological targets could further illuminate its intrinsic therapeutic potential.

References

Methodological & Application

Synthesis of 2-Aminopyrimidine-4-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of 2-aminopyrimidine-4-carboxylic acid and its derivatives. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, notably as a hinge-binding motif in numerous protein kinase inhibitors. This guide outlines two primary synthetic strategies: a proposed cyclocondensation method for the parent carboxylic acid and a nucleophilic aromatic substitution method for the synthesis of diverse N-substituted derivatives. Detailed experimental procedures, quantitative data, and visual workflows are provided to aid researchers in the efficient synthesis of these valuable compounds for drug discovery and development.

Introduction

The 2-aminopyrimidine moiety is a cornerstone in the design of targeted therapeutics, particularly in oncology. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has led to the development of numerous successful drugs, including inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and Polo-like kinases (PLKs). These kinases are critical regulators of the cell cycle, and their dysregulation is a common feature of cancer. The development of novel derivatives of this compound allows for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates. This document serves as a practical guide for the synthesis of this important class of molecules.

Synthetic Strategies & Experimental Protocols

Two primary methods for the synthesis of this compound and its derivatives are presented below.

Protocol 1: Synthesis of this compound via Cyclocondensation (Proposed Method)

This protocol describes a plausible and robust two-step method for the synthesis of the parent compound, this compound. The strategy involves the cyclocondensation of guanidine with a suitable C4 1,3-dicarbonyl precursor, diethyl oxaloacetate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-Aminopyrimidine-4-carboxylate

In this step, guanidine is reacted with diethyl oxaloacetate in the presence of a base to form the pyrimidine ring.

  • Materials: Guanidine hydrochloride, sodium ethoxide (NaOEt), absolute ethanol, diethyl oxaloacetate.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add guanidine hydrochloride and stir until it fully dissolves, forming the free base of guanidine.

    • Cool the reaction mixture in an ice bath and add diethyl oxaloacetate dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.

  • Materials: Ethyl 2-aminopyrimidine-4-carboxylate, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl 2-aminopyrimidine-4-carboxylate from Step 1 in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

    • After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The resulting precipitate, this compound, can be collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

Quantitative Data for Representative Cyclocondensation Reactions

ProductC3 PrecursorN-C-N PrecursorBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-AminopyrimidineAcetaldehyde diethyl acetal derivativeGuanidine nitrateSodium methoxideMethanol80-902.5-381[1]
Pyrrole-aminopyrimidineAcylethynylpyrroleGuanidine nitrateKOHDMSO110-1154up to 91[2]
2,5-diamino-4,6-dihydroxypyrimidineDiethyl malonateGuanidine hydrochlorideSodium ethoxideEthanolRefluxN/A48[3]

Experimental Workflow: Synthesis of this compound

G Workflow for Synthesis of this compound cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis start1 Guanidine + Diethyl Oxaloacetate react1 React in Ethanol with Sodium Ethoxide (Base) start1->react1 reflux1 Reflux for 4-6 hours react1->reflux1 workup1 Neutralization and Solvent Removal reflux1->workup1 purify1 Recrystallization workup1->purify1 product1 Ethyl 2-Aminopyrimidine-4-carboxylate purify1->product1 start2 Ethyl 2-Aminopyrimidine-4-carboxylate product1->start2 react2 React with aqueous NaOH start2->react2 reflux2 Reflux for 2-3 hours react2->reflux2 workup2 Acidification with HCl reflux2->workup2 purify2 Filtration and Drying workup2->purify2 product2 This compound purify2->product2

Caption: Proposed two-step synthesis of this compound.

Protocol 2: Synthesis of 4-Substituted-2-aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution

This protocol details the synthesis of various 4-substituted-2-aminopyrimidine derivatives starting from the commercially available 2-amino-4,6-dichloropyrimidine. This method is particularly useful for creating a library of compounds for structure-activity relationship (SAR) studies.

  • General Procedure:

    • In a suitable reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired amine (1 equivalent), and triethylamine (2 equivalents).

    • Heat the mixture, often without a solvent, at a temperature ranging from 80-90 °C.[4][5]

    • Monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from 4 to 14 hours.[6][7]

    • After completion, cool the reaction mixture and add distilled water to precipitate the product.

    • Collect the solid by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Synthesis of 4-Substituted-2-aminopyrimidine Derivatives

ProductAmineSolventTemp (°C)Time (h)Yield (%)Reference
6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamineAnilineNone80-90583[6]
6-Chloro-4-(N-(4-bromo)phenyl)-2,4-pyrimidinediamine4-BromoanilineNone80-906.580[6]
6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine4-ChloroanilineNone80-901478[6][7]
6-Chloro-4-(N-(4-ethyl)phenyl)-2,4-pyrimidinediamine4-EthylanilineNone80-90784[6]
6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine2-IsopropylanilineNone80-901078[6]
6-Chloro-4-(N-(3-methoxy-4-methyl)phenyl)-2,4-pyrimidinediamine3-Methoxy-4-methylanilineNone80-90485[6]

Experimental Workflow: Synthesis of 4-Substituted Derivatives

G Workflow for Synthesis of 4-Substituted-2-aminopyrimidine Derivatives start 2-Amino-4,6-dichloropyrimidine + Substituted Amine + Triethylamine reaction Heat at 80-90 °C (Solvent-free) start->reaction monitoring Monitor by TLC reaction->monitoring workup Add distilled water monitoring->workup Upon completion purification Filter and Recrystallize from Ethanol workup->purification product 4-Substituted-2-aminopyrimidine Derivative purification->product

Caption: General workflow for synthesizing 4-substituted 2-aminopyrimidines.

Application in Kinase Inhibition

2-Aminopyrimidine derivatives are potent inhibitors of various protein kinases involved in cell cycle regulation and cancer progression. They typically act as ATP-competitive inhibitors by binding to the ATP-binding pocket in the kinase domain.

Signaling Pathway: Aurora Kinase A Inhibition

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to tumorigenesis. 2-Aminopyrimidine-based inhibitors can block the activity of AURKA, leading to mitotic arrest and apoptosis in cancer cells.

G Aurora Kinase A (AURKA) Signaling Pathway and Inhibition AURKA Aurora Kinase A (AURKA) PLK1 PLK1 AURKA->PLK1 Phosphorylates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly PLK1->Spindle TPX2 TPX2 TPX2->AURKA Activates Centrosome->Spindle Mitosis Mitotic Progression Spindle->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Block Block->AURKA Inhibits Apoptosis Mitotic Arrest & Apoptosis Block->Apoptosis

Caption: Inhibition of AURKA by 2-aminopyrimidine derivatives disrupts mitosis.

Conclusion

The synthetic protocols outlined in this document provide a framework for the creation of this compound and its derivatives. These compounds are of significant interest to the drug discovery community, particularly for the development of novel kinase inhibitors. The provided workflows, quantitative data, and biological context are intended to facilitate further research and innovation in this important area of medicinal chemistry.

References

Application Notes and Protocols for 2-Aminopyrimidine-4-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its unique structure, featuring both a hydrogen bond donor and acceptor in the aminopyrimidine ring, along with a carboxylic acid group, makes it an attractive scaffold for designing molecules that can interact with various biological targets. This document provides an overview of its applications in drug design, particularly in the development of kinase inhibitors and anticancer agents, and offers detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays. While this compound is often used as a key intermediate for more complex derivatives, the following protocols are presented to illustrate its potential for direct biological evaluation and as a foundational component in drug discovery workflows.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₅H₅N₃O₂
Molecular Weight139.11 g/mol
IUPAC NameThis compound
SMILESC1=CN=C(N=C1C(=O)O)N
InChIKeyGKFPFLBDQJVJIH-UHFFFAOYSA-N
AppearanceLight-yellow to yellow solid[2]
Purity≥98% (HPLC)[2]
SolubilityFreely soluble in DMF, DMSO; slightly soluble in water[2]

Applications in Drug Design

The 2-aminopyrimidine scaffold is a prominent feature in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[3] Derivatives of this compound have been investigated for a range of therapeutic applications:

  • Anticancer Agents: The aminopyrimidine core is found in several successful kinase inhibitors used in oncology, such as Imatinib and Palbociclib.[3] These compounds often target cyclin-dependent kinases (CDKs), Aurora kinases, and Polo-like kinases (PLKs), which are critical regulators of the cell cycle.[4][5]

  • Kinase Inhibitors: The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a common strategy in designing ATP-competitive inhibitors.[4]

  • Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.[6][7]

  • Enzyme Inhibitors: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of enzymes like β-glucuronidase, which is implicated in conditions such as colon cancer.[3]

Synthesis and Derivatization Workflow

The following diagram illustrates a general workflow for the synthesis of 2-aminopyrimidine derivatives starting from this compound. This highlights its role as a versatile starting material.

G cluster_synthesis Synthesis of this compound Derivatives Start This compound AmideCoupling Amide Coupling (e.g., with an amine) Start->AmideCoupling Esterification Esterification (e.g., with an alcohol) Start->Esterification AmideProduct Amide Derivative AmideCoupling->AmideProduct EsterProduct Ester Derivative Esterification->EsterProduct FurtherMod Further Modification AmideProduct->FurtherMod EsterProduct->FurtherMod FinalCompound Final Bioactive Compound FurtherMod->FinalCompound

Caption: General synthetic workflow for derivatization.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrimidine-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in creating libraries of compounds for screening.

Materials:

  • This compound

  • Substituted amine

  • 1,1'-Carbonyldiimidazole (CDI) or other peptide coupling agents (e.g., HATU, HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add CDI (1.1 equivalents) portion-wise and stir the mixture at room temperature for 1-2 hours, or until the acid is fully activated.

  • Add the desired substituted amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for screening this compound and its derivatives against a kinase of interest, such as CDK or JNK.[8]

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (this compound or derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions to the appropriate wells. Add 1 µL of DMSO to the control wells.

  • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

  • Dispense the kinase reaction mixture into each well of the assay plate.

  • Mix the plate gently on a shaker and incubate at room temperature for 60 minutes.

  • After incubation, add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Protocol 3: Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of this compound and its derivatives on cancer cell lines.[9][10]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for 48 or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The following tables summarize representative IC₅₀ values for various derivatives of 2-aminopyrimidine, showcasing their potential in different therapeutic areas.

Table 1: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
8h PLK40.0067[11]
3b PLK40.0312[11]
Alisertib (MLN8237) AURKA0.0012[4]
Barasertib (AZD1152) AURKB0.00037[4]
BI2536 PLK0.00083[4]

Table 2: Cytotoxicity of 2-Aminopyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 24 --2.8 (β-glucuronidase inhibition)[3]
Compound 8 --72.0 (β-glucuronidase inhibition)[3]
Compound 9 --126.43 (β-glucuronidase inhibition)[3]
Compound 1 HCT116Colorectal Cancer22.4[12]
Compound 2 HCT116Colorectal Cancer0.34[12]

Table 3: Antimicrobial Activity of 2-Aminopyrimidine Derivatives

Compound IDMicroorganismActivityReference
2c S. aureusMIC = 0.039 µg/mL[6]
2c B. subtilisMIC = 0.039 µg/mL[6]
2g Broad Spectrum-[13]
2h P. aeruginosaActive[13]

Signaling Pathway Visualization

The diagram below illustrates a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs), common targets for 2-aminopyrimidine-based inhibitors, and their role in cell cycle progression.

G cluster_pathway CDK-Mediated Cell Cycle Regulation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Signaling Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling CyclinD Cyclin D Synthesis Signaling->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1S G1 to S Phase Transition E2F->G1S promotes Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CDK46

References

Application Notes: 2-Aminopyrimidine-4-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminopyrimidine-4-carboxylic acid scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a crucial building block for the synthesis of various bioactive molecules.[1] Its dual functional groups, an amino group and a carboxylic acid, allow for diverse chemical modifications, making it an ideal starting point for developing potent and selective kinase inhibitors. Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.[2][3] The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of kinase inhibitors.[4] This document provides an overview of its application in targeting various kinases and detailed protocols for evaluating inhibitors derived from this scaffold.

Key Kinase Targets and Applications

The versatility of the this compound scaffold has been demonstrated in the development of inhibitors for several important kinase families.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[5] Derivatives of the 2-aminopyrimidine scaffold have been synthesized that show potent inhibitory activity against CDK1, CDK2, and CDK9.[5][6] For example, a series of 2-(2-aminopyrimidin-4-yl)phenol derivatives demonstrated potent inhibition of CDK1 and CDK2.[5] More recently, dual inhibitors targeting both CDKs and histone deacetylases (HDACs) have been developed from this scaffold for treating refractory tumors.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[7] Bicyclic 2-aminopyrimidine derivatives have been designed as potent VEGFR-2 inhibitors, with some compounds showing greater potency than the reference drug Sorafenib.[7] These compounds effectively inhibit angiogenesis and induce apoptosis in cancer cells.[7]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK is a serine/threonine kinase involved in cellular responses to inflammatory cytokines and stress.[8] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.[8] The pyrimidine ring is a known scaffold for developing p38 inhibitors, with various derivatives showing potent activity.[8][9][10]

Data Presentation: Inhibitory Activities of 2-Aminopyrimidine Derivatives

The following tables summarize the quantitative data for representative kinase inhibitors built upon the 2-aminopyrimidine scaffold.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

Compound ID Target Kinase IC50 (nM) Cell Line Antiproliferative IC50 (µM) Reference
Compound 8e CDK9 88.4 MV-4-11 N/A [6]
Compound 8e HDAC1 168.9 MV-4-11 N/A [6]
Not Specified CDK1 Potent Inhibition HCT-116 Growth Inhibition [5]

| Not Specified | CDK2 | Potent Inhibition | HCT-116 | Growth Inhibition |[5] |

Table 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Compound ID Target Kinase IC50 (µM) Cell Line Antiproliferative IC50 (µM) Reference
Compound 55 VEGFR-2 0.035 A549 2.67 [7]
Compound 61 VEGFR-2 0.043 A549 2.71 [7]
Sorafenib VEGFR-2 N/A (Reference) N/A N/A [7]
Compound 91b VEGFR-2 0.53 HCT-116 1.14 [11]

| Compound 91e | VEGFR-2 | 0.61 | MCF-7 | 9.77 |[11] |

Signaling Pathway and Experimental Workflow Visualizations

The diagrams below illustrate a key signaling pathway targeted by 2-aminopyrimidine-based inhibitors and a typical workflow for their discovery and evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis Migration PLCg->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Kinase_Inhibitor_Workflow cluster_0 Discovery & Screening cluster_1 Cellular & In Vivo Validation Compound_Library Compound Library (2-Aminopyrimidine Scaffold) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Assays (Proliferation, Phosphorylation) Hit_Identification->Cell_Based_Assay Active Hits Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Biochemical_Assay Feedback In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Optimized Leads Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: General workflow for kinase inhibitor drug discovery.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of kinase inhibitors derived from the this compound scaffold.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from luminescence-based kinase assays like ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Recombinant human kinase enzyme (e.g., VEGFR-2, CDK9)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (solubilized in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettors

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO) to the appropriate wells.[12]

    • Add 20 µL of a master mix containing the kinase enzyme and its specific substrate to each well.[12] The optimal concentrations of enzyme and substrate should be determined empirically but are often in the low nanomolar and micromolar range, respectively.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.[12] The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.[12] The incubation time may need optimization depending on the kinase's activity.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of the ADP-Glo™ Reagent.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 50 µL of the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.[12]

    • Incubate at room temperature for another 30-60 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's growth inhibitory (GI50) concentration.[12]

Objective: To assess the antiproliferative effect of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density depends on the cell line's growth rate.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO concentration should be ≤0.5%).

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.[12]

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.[12]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 value (the concentration required to inhibit 50% of cell growth).[12]

References

Application of 2-Aminopyrimidine-4-carboxylic Acid in Agrochemical Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Aminopyrimidine-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its unique chemical structure, featuring both an amino and a carboxylic acid functional group, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel agrochemicals.[2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways for agrochemicals derived from this compound, with a primary focus on its use in the synthesis of herbicides.

Application in Herbicide Synthesis: Auxin Mimics

Derivatives of this compound have shown significant promise as a new class of synthetic auxin herbicides. These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plant species. The primary class of herbicides synthesized from this precursor are the 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids.

The general structure of these herbicidal compounds involves the pyrimidine core of the parent molecule, with key modifications at the 2, 5, and 6 positions that are crucial for their biological activity.

Signaling Pathway of Auxin Mimic Herbicides

Auxin mimic herbicides exert their effects by disrupting the normal hormonal balance in plants. They bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the overexpression of auxin-responsive genes, resulting in a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin_Herbicide Auxin Mimic Herbicide TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1: Simplified signaling pathway of auxin mimic herbicides.

Synthesis of 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic Acid Herbicides

The synthesis of these herbicidal derivatives from this compound is a multi-step process that allows for the introduction of various substituents to optimize herbicidal activity and selectivity. A general synthetic workflow is outlined below.

Synthesis_Workflow Start 2-Aminopyrimidine- 4-carboxylic acid Step1 Esterification Start->Step1 Intermediate1 Ester Derivative Step1->Intermediate1 Step2 Halogenation Intermediate1->Step2 Intermediate2 5-Halo Ester Derivative Step2->Intermediate2 Step3 Arylation (e.g., Suzuki Coupling) Intermediate2->Step3 Intermediate3 2-Aryl-5-halo Ester Derivative Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Final_Product 2-(Poly-substituted aryl)-6-amino- 5-halo-4-pyrimidinecarboxylic Acid Step4->Final_Product

Figure 2: General synthetic workflow for pyrimidine-based herbicides.

Experimental Protocols

The following are representative, detailed experimental protocols for the key steps in the synthesis of a 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acid herbicide.

Protocol 1: Esterification of this compound

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 2-aminopyrimidine-4-carboxylate.

Protocol 2: Halogenation of Methyl 2-Aminopyrimidine-4-carboxylate

Objective: To synthesize methyl 2-amino-5-chloro-pyrimidine-4-carboxylate.

Materials:

  • Methyl 2-aminopyrimidine-4-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve methyl 2-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired methyl 2-amino-5-chloropyrimidine-4-carboxylate.

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of this compound derivatives is highly dependent on the nature and position of the substituents on the aryl ring and the halogen at the 5-position of the pyrimidine ring. The following table summarizes representative data on the herbicidal activity of this class of compounds.

Compound IDR Group (Aryl Substituent)Halogen (X)Application Rate (g a.i./ha)Weed Control SpectrumCrop Selectivity
H-1 2,4-dichloro-3-methoxyphenylCl50-100Broadleaf weeds (e.g., Amaranthus retroflexus, Kochia scoparia)Good selectivity in wheat and barley
H-2 4-chloro-2-fluoro-3-methoxyphenylCl75-150Broadleaf and some grass weeds (e.g., Setaria viridis)Moderate selectivity in corn
H-3 2-fluoro-5-chlorophenylBr100-200Primarily broadleaf weedsGood selectivity in rice
H-4 2,6-difluorophenylCl50-125Excellent control of broadleaf weeds, including resistant biotypesGood selectivity in cereal crops

Application in Fungicide and Insecticide Synthesis

While the primary agrochemical application of this compound derivatives has been in herbicide development, there is emerging research into their potential as fungicides and insecticides.[1][2]

  • Fungicides: Certain Schiff base derivatives of 2-aminopyrimidine have shown fungicidal activity against various plant pathogens. The synthesis typically involves the condensation of the amino group of a 2-aminopyrimidine derivative with an appropriate aldehyde or ketone.

  • Insecticides: Amino-modified derivatives of this compound have been investigated as neurotargeting insecticides.[2] These modifications often focus on creating molecules that can interact with specific receptors in the insect nervous system.

Further research is ongoing to fully elucidate the potential of this compound as a scaffold for the development of a broader range of agrochemicals.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Quantification of 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-4-carboxylic acid is a crucial building block in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents, as well as agrochemicals.[1] Its dual functional groups, an amino group and a carboxylic acid, allow for diverse chemical reactions, making it a versatile intermediate in pharmaceutical and agricultural research.[2] Accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of typical performance characteristics for the described analytical methods is presented below. These values are representative for the analysis of small, polar molecules containing carboxylic acid and amine functionalities and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS (with Derivatization)UV-Vis Spectrophotometry (Complexation)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL5 - 15 µg/mL
Linearity Range (R²) 5 - 200 µg/mL (>0.99)0.1 - 500 ng/mL (>0.99)15 - 100 µg/mL (>0.99)
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 5%< 10%< 5%

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and straightforward approach for the quantification of this compound, suitable for purity assessment and routine analysis.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 5 to 200 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 275 nm

c) Data Analysis:

  • Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration B->C D Injection C->D E Chromatographic Separation D->E F UV Detection at 275 nm E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

HPLC-UV analysis workflow for this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as biological fluids. A derivatization step is included to enhance chromatographic retention and ionization efficiency.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • For biological samples (e.g., plasma), perform a protein precipitation step by adding 4 volumes of ice-cold methanol, vortexing, and centrifuging. Collect the supernatant.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile and pyridine.

  • To activate the carboxylic acid, add 10 µL of a freshly prepared solution of EDC (10 mg/mL) and NHS (5 mg/mL) in anhydrous acetonitrile. Vortex briefly.

  • Immediately add 10 µL of a derivatizing agent solution (e.g., 3-Nitrophenylhydrazine or a similar amine-reactive reagent).

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • After incubation, cool the vial to room temperature and evaporate the solvent to dryness.

  • Reconstitute the derivatized sample in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid for LC-MS/MS analysis.

b) Instrumentation and Conditions:

ParameterValue
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the derivatized standard

c) Data Analysis:

  • Optimize MRM transitions for the derivatized analyte.

  • Prepare a calibration curve using derivatized standards.

  • Quantify the analyte in samples using the calibration curve and appropriate internal standards.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Extraction B Drying A->B C Reconstitution B->C D Activation (EDC/NHS) C->D E Derivatization D->E F Drying & Reconstitution for LC-MS E->F G Injection F->G H UHPLC Separation G->H I ESI+ Ionization H->I J MRM Detection I->J K Peak Integration J->K L Calibration & Quantification K->L

LC-MS/MS analysis workflow for this compound.

Quantification by UV-Vis Spectrophotometry

This method is based on the formation of a colored charge-transfer complex between this compound (as an electron donor) and a π-acceptor reagent, such as p-benzoquinone. This technique is simple, rapid, and cost-effective, suitable for bulk drug analysis.

Principle

The amino group on the pyrimidine ring acts as an electron donor, reacting with an electron acceptor (e.g., p-benzoquinone) to form a colored charge-transfer complex. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

Experimental Protocol

a) Reagent Preparation:

  • Analyte Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • p-Benzoquinone Solution: Prepare a 0.2% (w/v) solution of p-benzoquinone in acetonitrile.

b) Procedure:

  • Pipette aliquots of the stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 15-100 µg/mL.

  • To each flask, add 1.0 mL of the p-benzoquinone solution.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Dilute to the mark with acetonitrile and mix well.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of the complex from 400 to 800 nm.

c) Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample from the calibration curve.

Workflow Diagram

Spectro_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_analysis Spectrophotometric Analysis A Prepare Analyte Stock Solution C Aliquot Standards/Samples A->C B Prepare p-Benzoquinone Reagent D Add p-Benzoquinone B->D C->D E Incubate for 15 min D->E F Dilute to Volume E->F G Measure Absorbance at λmax F->G H Generate Calibration Curve G->H I Quantify Sample H->I

Spectrophotometric analysis workflow.

References

Application Notes and Protocols for the Analysis of 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-4-carboxylic acid is a pivotal heterocyclic compound utilized as a fundamental building block in the synthesis of a wide array of bioactive molecules. Its structural motifs are prevalent in various pharmaceutical agents, including antiviral and anticancer drugs, as well as in agrochemicals.[1] The dual functional groups, an amino group and a carboxylic acid, allow for versatile chemical modifications, making it a valuable intermediate in medicinal chemistry and material science.[1][2] Accurate and robust analytical methods are therefore essential for the quality control, characterization, and quantitative analysis of this compound and its derivatives.

This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. Reversed-phase chromatography is the most common and effective method, typically employing C8 or C18 columns. This technique separates the target compound from impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For this compound, ¹H NMR is primarily used for structural verification.[2]

Quantitative Data Summary

The following tables summarize the expected quantitative data from HPLC and NMR analyses of this compound.

Table 1: HPLC Purity Analysis

ParameterTypical Value
Purity≥97%[3]
Retention Time (tᵣ)Analyte-specific, dependent on exact method
QuantificationPeak Area Normalization

Table 2: ¹H NMR Spectral Data (Expected Chemical Shifts)

Proton AssignmentChemical Shift (δ) ppmMultiplicity
Pyrimidine H-5~7.3 - 7.6Doublet (d)
Pyrimidine H-6~8.5 - 8.8Doublet (d)
Amino (-NH₂)~7.0 - 7.5 (broad)Singlet (s)
Carboxylic Acid (-COOH)~12.0 - 13.0 (broad)Singlet (s)

Table 3: ¹³C NMR Spectral Data (Expected Chemical Shifts)

Carbon AssignmentChemical Shift (δ) ppm
Pyrimidine C-2~163
Pyrimidine C-4~158
Pyrimidine C-5~115
Pyrimidine C-6~150
Carboxylic Acid (-COOH)~168

Experimental Protocols

HPLC Method for Purity Determination

This protocol outlines a general reversed-phase HPLC method suitable for determining the purity of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard and sample

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 5-95% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO).

  • Prepare the sample solution at a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the reference standard solution to determine the retention time.

  • Inject the sample solution.

  • Calculate the purity of the sample by the area normalization method.

NMR Method for Structural Elucidation

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

2. Sample Preparation

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

3. NMR Data Acquisition

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard 1D protonProton-decoupled 1D carbon
Number of Scans 161024 or more
Referencing Internal solvent peak (DMSO at 2.50 ppm)Internal solvent peak (DMSO at 39.52 ppm)

4. Data Processing and Interpretation

  • Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the chemical shifts to the respective protons and carbons in the molecule. The expected chemical shifts are provided in Tables 2 and 3.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Experimental Workflow for this compound Analysis cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample Sample HPLC_Prep Sample Preparation (Dissolution & Filtration) Sample->HPLC_Prep NMR_Prep Sample Preparation (Dissolution in DMSO-d6) Sample->NMR_Prep HPLC_Run HPLC Injection & Data Acquisition HPLC_Prep->HPLC_Run HPLC_Analysis Purity Calculation (Area %) HPLC_Run->HPLC_Analysis NMR_Run NMR Data Acquisition (1H & 13C) NMR_Prep->NMR_Run NMR_Analysis Structural Verification NMR_Run->NMR_Analysis

Caption: Workflow for HPLC and NMR analysis.

Logical Relationship of Analytical Techniques

This diagram shows the logical relationship between the analytical techniques and the information they provide.

Analytical Techniques and Outputs Compound This compound HPLC HPLC Analysis Compound->HPLC NMR NMR Spectroscopy Compound->NMR Purity Purity (%) HPLC->Purity Structure Molecular Structure NMR->Structure

Caption: Analytical techniques and their outputs.

References

Application Notes and Protocols for the Synthesis of 2-Aminopyrimidine-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged pharmacophore found in numerous biologically active compounds and FDA-approved drugs.[1][2] Derivatives of this heterocyclic system exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The synthesis of 2-aminopyrimidine-4-carboxamides, through the reaction of 2-aminopyrimidine-4-carboxylic acid with various amines, is a key strategy for developing novel drug candidates. This amide coupling reaction allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[3][4]

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[5] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid.[5][6] This document provides detailed protocols for the synthesis of 2-aminopyrimidine-4-carboxamides using two common and highly efficient coupling reagents: HATU and EDC in combination with HOBt.

Overview of Amide Coupling Methodologies

The choice of coupling reagent is crucial for achieving high yields and purity, especially when dealing with substrates that may be sterically hindered or electronically deactivated.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a uronium salt-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization.[7][8] It reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the amide bond.[7][9]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[10] This intermediate can be susceptible to racemization and rearrangement. The addition of HOBt traps the activated acid as an HOBt-ester, which is more stable and less prone to side reactions, while still being highly reactive towards amines.[10][11] The urea byproduct of EDC is water-soluble, simplifying purification.[10]

Experimental Protocols

The following are generalized protocols for the synthesis of 2-aminopyrimidine-4-carboxamides. Researchers should optimize conditions for each specific amine substrate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of 0.1-0.5 M.

  • Add HATU (1.1 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrimidine-4-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and highly reliable method suitable for a broad range of substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF (or DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[6]

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Data Presentation

The following table summarizes the typical reaction parameters for the synthesis of 2-aminopyrimidine-4-carboxamides. Yields are generally expected to be moderate to high but will vary depending on the specific amine used.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Carboxylic Acid This compound (1.0 eq)This compound (1.0 eq)
Amine 1.0 - 1.2 eq1.1 eq
Coupling Reagent HATU (1.1 - 1.2 eq)EDC·HCl (1.2 eq)
Additive NoneHOBt (1.2 eq)
Base DIPEA (2.0 - 3.0 eq)DIPEA or TEA (2.5 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature Room Temperature (RT)0 °C to RT
Reaction Time 2 - 24 hours12 - 24 hours
Work-up Basic/Neutral ExtractionAcidic/Basic Extraction

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Dissolve 2-Aminopyrimidine- 4-carboxylic acid in anhydrous solvent add_reagents Add Coupling Reagent (HATU or EDC/HOBt) and Base (DIPEA) start->add_reagents pre_activate Pre-activation (Stir for 15-30 min) add_reagents->pre_activate add_amine Add Amine Substrate pre_activate->add_amine react Stir at RT (2-24 hours) add_amine->react monitor Monitor progress by TLC / LC-MS react->monitor quench Dilute with EtOAc and Aqueous Wash monitor->quench dry Dry organic layer (Na2SO4) and Concentrate quench->dry purify Purify by Column Chromatography dry->purify end_node Pure 2-Aminopyrimidine- 4-carboxamide purify->end_node

Caption: General workflow for synthesizing 2-aminopyrimidine-4-carboxamides.

HATU Activation and Coupling Mechanism

G cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Nucleophilic Attack by Amine A 2-Aminopyrimidine- 4-carboxylic acid (R-COOH) C Reactive OAt-Active Ester (R-CO-OAt) A->C + B HATU + DIPEA B->C + D Amine (R'-NH2) C->D Reacts with E 2-Aminopyrimidine- 4-carboxamide (R-CO-NHR') D->E + F HOAt (Byproduct) E->F +

Caption: Logical steps in the HATU-mediated amide coupling reaction.

References

Application Notes and Protocols: 2-Aminopyrimidine-4-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing 2-Aminopyrimidine-4-carboxylic acid in solid-phase synthesis (SPS). This versatile building block can be incorporated into peptides, peptidomimetics, and other small molecules to introduce a constrained heterocyclic scaffold, which can impart unique structural and functional properties. The protocols outlined below are based on established solid-phase synthesis techniques, adapted for the specific use of this compound.

Introduction

This compound is a valuable heterocyclic compound for medicinal chemistry and drug discovery. Its rigid structure can serve as a scaffold to mimic peptide turns or to orient pharmacophoric groups in a defined spatial arrangement. Solid-phase synthesis offers a streamlined and efficient method for incorporating this moiety into larger molecules, facilitating the rapid generation of compound libraries for screening and lead optimization.[1][2] The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is highlighted due to its mild deprotection conditions, which are compatible with a wide range of functional groups.[][4][5]

Applications in Solid-Phase Synthesis

The primary application of this compound in solid-phase synthesis is as a building block for:

  • Peptidomimetics: To introduce conformational constraints and improve metabolic stability compared to natural peptides.[2][6][7]

  • Small Molecule Libraries: As a core scaffold for the synthesis of diverse libraries of compounds for high-throughput screening.[8]

  • Modified Peptides: To create peptides with novel structural features and potentially altered biological activities.

Key Experimental Protocols

The following sections detail the protocols for the incorporation of this compound onto a solid support and its subsequent elongation.

Protection of this compound

Prior to its use in solid-phase synthesis, the 2-amino group of this compound must be protected, typically with an Fmoc group. This prevents unwanted side reactions during the coupling steps.

Protocol 3.1.1: Fmoc Protection of the Amino Group

  • Dissolve this compound in a suitable solvent such as 1,4-dioxane and water.

  • Add a base, for instance, sodium carbonate, to the solution.

  • Cool the mixture in an ice bath.

  • Add Fmoc-Cl or Fmoc-OSu portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter, wash with water, and dry the resulting Fmoc-2-aminopyrimidine-4-carboxylic acid.

  • Confirm the structure and purity by NMR and mass spectrometry.

Loading onto the Solid Support

The choice of resin depends on the desired C-terminal functionality of the final product. For a C-terminal amide, Rink Amide resin is a suitable choice.[9]

Protocol 3.2.1: Attachment to Rink Amide Resin

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[10]

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes.[10]

  • Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.

  • In a separate vial, pre-activate the Fmoc-2-aminopyrimidine-4-carboxylic acid (3-5 equivalents relative to the resin loading) with a coupling agent such as HATU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines.[10] If the test is positive, the coupling reaction can be extended or repeated.

  • Once the coupling is complete, wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry it under vacuum.

Table 1: Reagents for Resin Loading

ReagentMolar Equivalents (relative to resin)Purpose
Rink Amide Resin1Solid Support
20% Piperidine in DMF-Fmoc Deprotection
Fmoc-2-aminopyrimidine-4-carboxylic acid3 - 5Building Block
HATU3 - 5Coupling Agent
DIPEA6 - 10Base
DMF-Solvent
Chain Elongation

Following the successful loading of the initial building block, the peptide or small molecule chain can be elongated.

Protocol 3.3.1: Fmoc-SPPS Elongation Cycle

  • Fmoc Deprotection: Treat the resin-bound compound with 20% piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 eq.) with a coupling agent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion with the Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat steps 1-4 for each subsequent amino acid in the sequence.

Cleavage and Deprotection

Once the synthesis is complete, the final compound is cleaved from the solid support, and all remaining protecting groups are removed.

Protocol 3.4.1: Cleavage from Rink Amide Resin

  • Wash the resin-bound product with DCM to remove any residual DMF.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Standard Cleavage Cocktail Components

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage Agent, Deprotection
Triisopropylsilane (TIS)2.5%Scavenger
Water2.5%Scavenger

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell deprotect_resin 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_resin wash1 3. Wash (DMF) deprotect_resin->wash1 load 4. Load Fmoc-2-AP-4-CA (HATU/DIPEA) wash1->load wash2 5. Wash (DMF) load->wash2 elongate 6. Elongation Cycle (Deprotect, Couple, Wash) wash2->elongate cleave 7. Cleavage & Deprotection (TFA Cocktail) elongate->cleave purify 8. Purification (RP-HPLC) cleave->purify end_product Final Product purify->end_product

Caption: General workflow for solid-phase synthesis using this compound.

logical_relationship cluster_components Key Components and Relationships building_block This compound (Building Block) strategy Fmoc-SPPS Strategy building_block->strategy incorporated via resin Solid Support (e.g., Rink Amide Resin) resin->strategy is the foundation of product Target Molecule (Peptidomimetic, etc.) strategy->product yields

Caption: Relationship between key components in the synthesis process.

Conclusion

The use of this compound in solid-phase synthesis provides a powerful strategy for the creation of novel peptidomimetics and small molecule libraries. The protocols described herein, based on standard Fmoc-SPPS chemistry, offer a robust and adaptable framework for researchers in drug discovery and medicinal chemistry. Careful monitoring of coupling and cleavage steps is essential to ensure high yields and purity of the final products.

References

Application Notes & Protocols: Development of Novel Antimicrobial Agents from 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of new therapeutic agents.[1] The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a component in various biologically active compounds with a wide range of activities, including antibacterial and antifungal properties.[1][2][3] 2-Aminopyrimidine-4-carboxylic acid is a particularly attractive starting material due to its dual functional groups (an amino group and a carboxylic acid group), which allow for versatile chemical modifications to generate diverse libraries of novel compounds.[4] These notes provide detailed protocols for the synthesis of a library of 2-aminopyrimidine-4-carboxamide derivatives and their subsequent evaluation as potential antimicrobial agents.

Protocol 1: Synthesis of 2-Aminopyrimidine-4-carboxamide Derivatives

This protocol details the synthesis of a library of novel antimicrobial candidates by creating amide derivatives from the this compound scaffold. The carboxylic acid moiety is activated and then reacted with a variety of primary and secondary amines to yield a diverse set of carboxamides.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A library of diverse primary and secondary amines (e.g., benzylamine, morpholine, piperidine derivatives)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 EtOAc:Hexanes).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with DCM or EtOAc.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent gradient (e.g., a gradient of EtOAc in hexanes) to obtain the pure 2-aminopyrimidine-4-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Workflow for Synthesis of 2-Aminopyrimidine-4-carboxamide Derivatives cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Purification & Analysis A 2-Aminopyrimidine- 4-carboxylic Acid D 1. Activation of Carboxylic Acid (DMF, 30 min) A->D Step 1 B Primary/Secondary Amine E 2. Amide Coupling Reaction (DMF, 12-24h) B->E Step 2 C EDC / HOBt C->D Step 1 D->E Step 2 F 3. Extraction & Washing (DCM/EtOAc, NaHCO3) E->F Step 3 G 4. Column Chromatography F->G Crude Product H 5. Characterization (NMR, MS) G->H Purified Product I Pure Carboxamide Derivative H->I Confirmed Structure

Caption: A flowchart illustrating the synthesis and purification of novel carboxamide derivatives.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the screening process to determine the antimicrobial efficacy of the newly synthesized compounds. It involves a primary qualitative screen followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC).

A. Primary Screening: Agar Disk Diffusion Method

This method provides a preliminary assessment of antimicrobial activity.[5][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile 6 mm paper disks

  • Synthesized compounds (dissolved in DMSO, 1 mg/mL)

  • Positive control (e.g., Ciprofloxacin, 10 µ g/disk )

  • Negative control (DMSO)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with 10 µL of the test compound solution (10 µ g/disk ) onto the agar surface. Also, place positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Analysis: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater sensitivity of the microbe to the compound.

B. Quantitative Analysis: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL)

  • Synthesized compounds (serial dilutions in MHB)

  • Positive control (bacterial culture without compound)

  • Negative control (broth only)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of each test compound in MHB directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using a viability dye like resazurin, the MIC is the lowest concentration where no color change (e.g., blue to pink) is observed.

G Workflow for Antimicrobial Susceptibility Testing A Synthesized Compound Library B Primary Screening (Agar Disk Diffusion) A->B C Measure Zones of Inhibition B->C D Inactive Compounds (No Zone) C->D Qualitative Result E Active Compounds (Inhibition Zone > 8mm) C->E Qualitative Result F Secondary Screening (Broth Microdilution) E->F G Determine MIC Values F->G H Quantitative Efficacy Data (MIC in µg/mL) G->H Final Output

Caption: A workflow for screening novel compounds from primary assay to MIC determination.

Data Presentation: Antimicrobial Activity

The following tables summarize hypothetical but representative data for a series of synthesized 2-aminopyrimidine-4-carboxamide derivatives (coded APCA-01 to APCA-05) against common Gram-positive and Gram-negative bacteria.

Table 1: Primary Screening Results (Zone of Inhibition in mm)

Compound Code R-Group S. aureus (Gram +) E. coli (Gram -) P. aeruginosa (Gram -)
APCA-01 Benzyl 14 9 7
APCA-02 4-Chlorobenzyl 18 12 9
APCA-03 Morpholin-4-yl 11 7 < 6
APCA-04 4-Fluorophenyl 16 10 8
APCA-05 Cyclohexyl 12 < 6 < 6
Ciprofloxacin - 25 28 24

| DMSO | - | < 6 | < 6 | < 6 |

Table 2: Quantitative MIC Values (µg/mL)

Compound Code R-Group S. aureus (Gram +) E. coli (Gram -) P. aeruginosa (Gram -)
APCA-01 Benzyl 32 128 >256
APCA-02 4-Chlorobenzyl 8 64 128
APCA-03 Morpholin-4-yl 64 >256 >256
APCA-04 4-Fluorophenyl 16 128 256
APCA-05 Cyclohexyl 64 >256 >256

| Ciprofloxacin | - | 0.5 | 0.25 | 1 |

Hypothetical Mechanism of Action

Several 2-aminopyrimidine derivatives have been found to exert their antimicrobial effects by inhibiting essential bacterial enzymes. One potential target is the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), which is crucial in the non-mevalonate pathway for isoprenoid biosynthesis in many bacteria.[9] This pathway is absent in humans, making IspF an attractive target for selective antibacterial agents. The diagram below illustrates how a novel APCA derivative might inhibit this pathway.

G Hypothetical Inhibition of the Bacterial MEP Pathway A Pyruvate + GAP B MEP A->B DXP Synthase C CDP-ME B->C IspD IspF IspF Enzyme C->IspF IspE D MEcPP E Isoprenoid Synthesis (Essential for Bacterial Survival) D->E IspG / IspH Inhibitor APCA Derivative Block X Inhibitor->Block IspF->D Catalysis Block->IspF

Caption: Inhibition of the IspF enzyme by an APCA derivative blocks isoprenoid synthesis.

References

Application Notes and Protocols: 2-Aminopyrimidine-4-carboxylic Acid in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-aminopyrimidine-4-carboxylic acid as a foundational scaffold for the synthesis of novel antiviral compounds. While the 2-aminopyrimidine core is present in numerous biologically active molecules, including those with antiviral properties, this document focuses on prospective synthetic strategies and screening protocols to explore the antiviral potential of derivatives synthesized directly from this compound.

Introduction: The Potential of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide range of therapeutic agents with diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Its ability to participate in various chemical transformations through its amino and pyrimidine ring nitrogen atoms makes it an attractive starting point for the generation of compound libraries for drug discovery. This compound, in particular, offers two distinct points for chemical modification: the amino group and the carboxylic acid group. This allows for the systematic exploration of the chemical space around this core to identify novel compounds with potent antiviral activity.

While specific antiviral agents directly synthesized from this compound are not extensively reported in publicly available literature, the known antiviral activity of other 2-aminopyrimidine derivatives suggests that this would be a fruitful area of investigation. This document outlines proposed synthetic routes and biological evaluation protocols to guide researchers in exploring this potential.

Proposed Synthetic Strategies for Derivative Libraries

The presence of both a nucleophilic amino group and an electrophilic carboxylic acid (which can be activated) on the this compound scaffold allows for a variety of synthetic modifications. Below are proposed protocols for the synthesis of amide and ester libraries, as well as modifications of the amino group.

Experimental Protocol 1: Synthesis of 2-Aminopyrimidine-4-carboxamide Derivatives

This protocol describes a general procedure for the amide coupling of this compound with a variety of primary and secondary amines to generate a library of carboxamide derivatives.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the coupling agent (e.g., DCC or HATU, 1.1 equivalents) and the activator (e.g., HOBt or HOAt, 1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.2 equivalents) and a base such as TEA or DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • If DCC was used, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyrimidine-4-carboxamide derivative.

  • Characterization: Confirm the structure of the purified compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2: Synthesis of 2-Substituted-aminopyrimidine-4-carboxylic Acid Derivatives

This protocol outlines a general method for the modification of the 2-amino group, for example, through acylation.

Materials:

  • This compound

  • A library of acyl chlorides or acid anhydrides

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add a base such as pyridine or triethylamine (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Adjust the pH to acidic (pH ~2-3) with 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the structure of the purified compound using appropriate analytical methods.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_modification Synthetic Modifications cluster_products Derivative Libraries start 2-Aminopyrimidine- 4-carboxylic Acid Amidation Amide Coupling (Protocol 1) start->Amidation R1R2NH, Coupling Agent Esterification Esterification start->Esterification R-OH, Acid Catalyst Amino_Acylation Amino Group Acylation (Protocol 2) start->Amino_Acylation R-COCl, Base Amino_Alkylation Amino Group Reductive Amination start->Amino_Alkylation R-CHO, NaBH3CN Amide_Library Amide Derivatives Amidation->Amide_Library Ester_Library Ester Derivatives Esterification->Ester_Library Substituted_Amino_Library 2-Substituted-amino Derivatives Amino_Acylation->Substituted_Amino_Library Amino_Alkylation->Substituted_Amino_Library

Caption: General workflow for the synthesis of derivative libraries.

Antiviral Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening process is required to identify compounds with antiviral activity.

Experimental Protocol 3: In Vitro Antiviral and Cytotoxicity Assays

This protocol provides a general framework for evaluating the antiviral efficacy and cytotoxicity of the synthesized compounds. A specific virus (e.g., Herpes Simplex Virus-1, Human Coronavirus 229E) and a suitable host cell line (e.g., Vero, HEL) should be selected.

A. Cytotoxicity Assay (e.g., MTT Assay):

  • Seed host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

B. Antiviral Assay (e.g., Plaque Reduction Assay or CPE Inhibition Assay):

  • Seed host cells in 24- or 48-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds in infection medium (low serum).

  • Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Remove the viral inoculum and wash the cells.

  • Add the infection medium containing the different concentrations of the test compounds. Include a "virus control" (infected cells with no compound) and a "cell control" (uninfected cells with no compound).

  • Incubate the plates for 2-3 days until plaques or cytopathic effects (CPE) are visible in the virus control wells.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques or visually assess the CPE.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques or CPE by 50%.

C. Calculation of Selectivity Index (SI):

The selectivity index is a measure of the therapeutic window of a compound and is calculated as: SI = CC₅₀ / EC₅₀ A higher SI value indicates a more promising antiviral compound.

Visualization of Antiviral Screening Workflow

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis cluster_decision Hit to Lead Compound_Library Synthesized Derivative Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Compound_Library->Antiviral_Assay CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 EC50 Determine EC₅₀ Antiviral_Assay->EC50 SI Calculate Selectivity Index (SI) CC50->SI EC50->SI Hit_Identification Hit Identification (High SI) SI->Hit_Identification

Caption: Workflow for antiviral screening and hit identification.

Data Presentation

Quantitative data from the antiviral screening should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives.

Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives against Virus X in Y Cells

Compound IDR¹ GroupR² GroupCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
Parent -H-OH>100>100-
Derivative 1 Amide 1-H85.2 ± 4.112.5 ± 1.36.8
Derivative 2 Amide 2-H>10025.1 ± 2.5>4.0
Derivative 3 Ester 1-H50.6 ± 3.85.2 ± 0.69.7
Derivative 4 -HAcyl 192.3 ± 7.530.8 ± 3.13.0
Control Drug -->1000.5 ± 0.1>200

Data are presented as mean ± standard deviation from three independent experiments.

Potential Mechanisms of Antiviral Action

The antiviral mechanism of novel 2-aminopyrimidine derivatives could potentially involve several pathways common to other pyrimidine-based antiviral agents.

  • Inhibition of Viral Polymerase: Many antiviral nucleoside analogs, once phosphorylated within the cell, act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases. While the proposed derivatives are not classical nucleosides, they may still interact with the active site of these crucial viral enzymes.

  • Inhibition of Pyrimidine Biosynthesis: Some antiviral compounds are known to inhibit host cell enzymes involved in the de novo synthesis of pyrimidines. A reduction in the cellular pool of pyrimidine nucleotides can effectively starve the virus of the necessary building blocks for genome replication.

  • Interference with Other Viral Enzymes: The 2-aminopyrimidine scaffold could potentially bind to and inhibit other viral enzymes essential for replication, such as helicases, proteases, or methyltransferases.

Further mechanistic studies, such as enzyme inhibition assays and time-of-addition experiments, would be necessary to elucidate the precise mechanism of action for any identified hit compounds.

Visualization of a Hypothetical Signaling Pathway

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_host Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication (Viral Polymerase) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Nucleotide_Pool Nucleotide Pool Pyrimidine_Biosynthesis->Nucleotide_Pool Nucleotide_Pool->Replication Compound 2-Aminopyrimidine Derivative Compound->Replication Inhibition Compound->Pyrimidine_Biosynthesis Inhibition

Caption: Potential targets for 2-aminopyrimidine derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the development of novel antiviral agents. The synthetic accessibility and the presence of two modifiable functional groups make it an ideal scaffold for the generation of diverse chemical libraries. The protocols and workflows outlined in these application notes provide a roadmap for the synthesis, screening, and initial characterization of such compounds. Future work on any identified hit compounds should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as detailed mechanistic studies to fully elucidate their mode of antiviral action.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-Aminopyrimidine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclocondensation reaction of a guanidine salt with a β-ketoester or a similar three-carbon fragment. A plausible route involves the reaction of guanidine with an appropriate glyoxalate derivative.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in pyrimidine synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts.

  • Incorrect Solvent: The choice of solvent affects the solubility of reactants and intermediates, impacting the reaction's efficiency.

  • Poor Quality of Reagents: Impurities in starting materials, especially the guanidine salt or the carbonyl compound, can lead to side reactions.

  • Inappropriate Base: The type and amount of base used are crucial for the cyclization step.

  • Presence of Water: Many condensation reactions are sensitive to moisture, which can hydrolyze starting materials or intermediates.[1]

Q3: I am observing the formation of significant byproducts. How can I minimize them?

Byproduct formation is a common issue. To minimize it:

  • Control the Reaction Temperature: Higher temperatures can sometimes favor the formation of undesired side products.[1]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.[1]

  • Optimize Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the formation of side products.

  • Purify Starting Materials: Ensure the purity of your reactants before starting the reaction.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[1] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to low temperature or short reaction time.Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.[1]
Inactive catalyst or incorrect catalyst concentration.Ensure the catalyst is fresh and used in the appropriate amount.[1]
Poor solubility of reactants.Experiment with different solvents to improve the solubility of all reactants.
Formation of a Tarry, Intractable Mixture Decomposition of starting materials or product at high temperatures.Lower the reaction temperature and monitor the reaction closely.
Highly concentrated reaction mixture leading to polymerization.Use a more dilute solution by increasing the amount of solvent.
Product is Contaminated with Starting Materials Incomplete reaction.Increase reaction time or temperature as suggested above.
Inefficient purification.Optimize the recrystallization solvent system or the mobile phase for column chromatography.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.After the reaction is complete, try to precipitate the product by adding a non-polar solvent or by cooling the mixture.
Formation of a stable salt.Adjust the pH of the reaction mixture during workup to neutralize the product and facilitate its precipitation or extraction.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on established methods for pyrimidine synthesis, particularly adapting a known procedure for a similar compound.

Materials:

  • Guanidine nitrate

  • Sodium methoxide

  • Ethyl glyoxalate (or a similar C3 carbonyl precursor)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (for acidification)

Procedure:

  • Preparation of the Guanidine Free Base: In a round-bottom flask, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Add guanidine nitrate portion-wise while stirring and maintaining the temperature below 10°C. Stir the resulting suspension for 1-2 hours at room temperature.

  • Reaction with Carbonyl Compound: To the freshly prepared guanidine solution, add ethyl glyoxalate dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water to hydrolyze the ester and then acidify with hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.

  • Purification: Filter the crude product, wash with cold water and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Data Presentation

The following tables present hypothetical data to illustrate the optimization of reaction conditions for the synthesis of this compound.

Table 1: Effect of Temperature on Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
150645
265 (Reflux)675
380668 (decomposition observed)

Table 2: Effect of Solvent on Yield

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Methanol | 65 | 6 | 75 | | 2 | Ethanol | 78 | 6 | 82 | | 3 | DMF | 80 | 6 | 65 | | 4 | Acetonitrile | 82 | 6 | 70 |

Table 3: Effect of Base on Yield

| Entry | Base | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium Methoxide | 1.1 | 78 (Ethanol) | 6 | 82 | | 2 | Sodium Ethoxide | 1.1 | 78 (Ethanol) | 6 | 85 | | 3 | Potassium Carbonate | 1.5 | 78 (Ethanol) | 6 | 60 | | 4 | Triethylamine | 2.0 | 78 (Ethanol) | 6 | 55 |

Visualizations

experimental_workflow cluster_prep Step 1: Guanidine Free Base Preparation cluster_reaction Step 2 & 3: Condensation cluster_workup Step 4 & 5: Isolation & Purification prep_start Dissolve NaOMe in MeOH add_guanidine Add Guanidine Nitrate prep_start->add_guanidine stir Stir at RT add_guanidine->stir add_carbonyl Add Ethyl Glyoxalate stir->add_carbonyl reflux Reflux (4-6h) add_carbonyl->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool hydrolyze Hydrolyze with Water cool->hydrolyze acidify Acidify with HCl hydrolyze->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize troubleshooting_yield start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp adjust_temp Adjust Temperature (e.g., 65-80°C) check_temp->adjust_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes end Yield Improved adjust_temp->end change_solvent Test Alternative Solvents (e.g., Ethanol) check_solvent->change_solvent No check_reagents Are Reagents Pure? check_solvent->check_reagents Yes change_solvent->end purify_reagents Purify Starting Materials check_reagents->purify_reagents No check_conditions Are Conditions Anhydrous? check_reagents->check_conditions Yes purify_reagents->end dry_reagents Use Anhydrous Reagents & Inert Atmosphere check_conditions->dry_reagents No check_conditions->end Yes dry_reagents->end

References

purification of 2-Aminopyrimidine-4-carboxylic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 2-Aminopyrimidine-4-carboxylic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before starting the purification of this compound?

A1: Before beginning purification, it is crucial to first assess the crude reaction mixture. We recommend running a preliminary analysis using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the major components, including your target compound, unreacted starting materials, and potential byproducts. Understanding the nature of the impurities (acidic, basic, neutral, polarity) will guide the selection of the most effective purification strategy.

Q2: What are the common impurities found in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as guanidine salts and dicarbonyl compounds, as well as isomers like 2-aminopyrimidine-5-carboxylic acid.[1] Depending on the reaction conditions, side-products from polymerization or degradation may also be present.

Q3: My this compound is a yellow to orange solid. Is this normal?

A3: Yes, this compound is typically a light-yellow to yellow or orange solid.[1][2] A significant deviation in color, such as a dark brown or black appearance, may indicate the presence of substantial impurities.

Q4: How do I choose the best purification method for my reaction mixture?

A4: The choice of method depends on the impurities present.

  • Acid-Base Extraction: This is a highly effective first step if your mixture contains neutral organic impurities.[3][4] Since this compound has both an acidic carboxylic group and a basic amino group, its solubility can be manipulated by adjusting the pH.

  • Recrystallization: This is an excellent method for removing small amounts of impurities and for obtaining a highly crystalline final product. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: This is useful for separating compounds with similar polarities. Reverse-phase chromatography is often a good choice for polar compounds like this.[5][6]

Q5: The compound is only slightly soluble in water. How can I use aqueous solutions for extraction?

A5: While the neutral form of this compound has low water solubility, it can be converted into a water-soluble salt.[1][4] By adding a base (e.g., sodium bicarbonate), you deprotonate the carboxylic acid group to form a sodium carboxylate salt, which is soluble in the aqueous layer.[7] Conversely, adding an acid protonates the amino group, also increasing aqueous solubility. This allows for its separation from water-insoluble neutral compounds.

Q6: What is the recommended storage condition for purified this compound?

A6: The purified compound should be stored in a sealed, light-proof container in a cool, dry place.[1] Recommended storage temperatures are often between 0-8°C to ensure long-term stability.[2][8]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Low Yield After Acid-Base Extraction Incomplete extraction due to insufficient mixing of layers.Ensure vigorous mixing (e.g., shaking in a separatory funnel) to maximize the surface area between the organic and aqueous phases.
Incorrect pH for separation.Use pH paper or a pH meter to confirm the aqueous layer has reached the desired pH to either fully deprotonate the carboxylic acid (pH > 8) or protonate the amine (pH < 2).
Incomplete precipitation after pH readjustment.Ensure the pH is brought back to the isoelectric point (around pH 4-5) for maximum precipitation. Cool the solution in an ice bath to further decrease solubility.
Oily Product Instead of Solid Precipitate Presence of impurities that lower the melting point.Attempt to triturate the oily product with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization and wash away soluble impurities.
Low Recovery from Recrystallization Too much solvent was used, keeping the product dissolved even when cool.Evaporate some of the solvent from the filtrate under reduced pressure and cool the concentrated solution again to recover more product.
The solution was not cooled sufficiently.Use an ice bath to lower the temperature of the solution, which will decrease the solubility of the compound and promote crystallization.
Product Purity Does Not Improve After Recrystallization The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both are either too soluble or too insoluble).Perform small-scale solvent screening to find a better solvent or a two-solvent system (one in which the compound is soluble when hot, and one in which it is insoluble).
Streaking on Silica Gel TLC/Column Chromatography The compound is interacting too strongly with the acidic silica gel due to its basic amino group.Add a small amount of a modifier to your eluent system. For normal phase, adding 0.1-1% acetic acid or triethylamine can improve peak shape.[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating the amphoteric this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • Base Extraction: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[9]

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Acidification & Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~4-5), which will cause the purified this compound to precipitate out of the solution.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product obtained after an initial extraction or if the crude product is already of moderate purity.

  • Solvent Selection: Based on solubility data, water or a mixed solvent system like ethanol/water can be effective. This compound is slightly soluble in water.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., deionized water) just enough to fully dissolve the solid when the solvent is at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Data and Properties

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 2164-65-0[2]
Molecular Formula C₅H₅N₃O₂[10]
Molecular Weight 139.11 g/mol [10]
Appearance Light-yellow to yellow solid[1]
Purity (Typical Commercial) ≥98% (HPLC)[1]

Table 2: Solubility Profile

SolventSolubilityReference
Dimethylformamide (DMF) Freely soluble[1]
Dimethyl sulfoxide (DMSO) Freely soluble[1]
Water Slightly soluble[1]
Methanol, Ethanol Soluble (Inferred from related compounds)[11]
Non-polar solvents Poorly soluble (Inferred from related compounds)[11]

Visualizations

G Purification Workflow for this compound cluster_0 Initial Steps cluster_1 Purification Method cluster_2 Final Steps Crude Crude Reaction Mixture Analysis Purity Analysis (TLC/HPLC) Crude->Analysis Assess impurities Extraction Acid-Base Extraction Analysis->Extraction If neutral impurities Recrystallization Recrystallization Analysis->Recrystallization If minor impurities Chromatography Column Chromatography Analysis->Chromatography If polar impurities Extraction->Recrystallization Further purification Drying Drying Recrystallization->Drying Chromatography->Drying Final_Analysis Final Purity Check (HPLC, NMR) Drying->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product G Principle of Acid-Base Extraction cluster_0 Mixture in Organic Solvent cluster_1 Separation cluster_2 Isolation start This compound + Neutral Impurity (in Ethyl Acetate) organic_layer Organic Layer: Neutral Impurity start->organic_layer Add NaHCO3(aq) aqueous_layer Aqueous Layer: Sodium 2-aminopyrimidine-4-carboxylate (Water Soluble Salt) start->aqueous_layer Add NaHCO3(aq) precipitate Precipitation with HCl aqueous_layer->precipitate product Pure 2-Aminopyrimidine- 4-carboxylic Acid (Solid) precipitate->product

References

Technical Support Center: Synthesis of 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminopyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct route is the cyclocondensation reaction of a guanidine source with a suitable three-carbon building block containing a carboxylic acid or a precursor functional group (like an ester). A primary method involves the reaction of guanidine with a 1,3-dicarbonyl compound that is substituted to yield the 4-carboxylic acid functionality.

Q2: What are the most common impurities I should be aware of during this synthesis?

A2: Several impurities can arise depending on the specific synthetic route and reaction conditions. Key impurities to monitor include:

  • Isomeric Impurities: 2-Aminopyrimidine-5-carboxylic acid is a common regioisomeric impurity that can be difficult to separate due to its similar chemical properties.[1]

  • Unreacted Starting Materials: Residual guanidine or the 1,3-dicarbonyl starting material are common impurities if the reaction does not go to completion.

  • Incompletely Cyclized Intermediates: Open-chain adducts can form if the cyclization and dehydration steps are not complete.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of alternative heterocyclic structures or polymers, especially if reactive aldehydes are used as precursors.

  • Hydrolysis Products: If an ester precursor to the carboxylic acid is used, incomplete hydrolysis will result in the corresponding ester impurity.

Q3: How can I best purify the final product?

A3: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation. Common solvent systems include water, ethanol, or mixtures thereof. For more challenging purifications, column chromatography can be employed.

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic modifier (like acetonitrile or methanol) is typically used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inactive catalyst or incorrect catalyst loading. - Poor quality of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Systematically vary the reaction temperature to find the optimum. - Ensure the catalyst is active and use the correct stoichiometric amount. - Use high-purity starting materials.
Presence of Multiple Spots on TLC, Indicating a Mixture of Products - Formation of isomeric byproducts. - Side reactions due to incorrect temperature or pH. - Decomposition of starting materials or product.- Optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. - Control the pH of the reaction mixture, as pyrimidine synthesis can be sensitive to acidic or basic conditions. - Avoid excessively high temperatures or prolonged reaction times to minimize degradation.
Difficulty in Isolating the Product from the Reaction Mixture - Product is too soluble in the reaction solvent. - Formation of an oil instead of a precipitate.- After reaction completion, adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility and induce precipitation. - If an oil forms, try trituration with a non-polar solvent to induce solidification. Alternatively, use extraction to isolate the product.
Final Product is Off-Color (e.g., yellow or brown) - Presence of colored impurities from starting materials or side reactions. - Degradation of the product during workup or storage.- Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. - Ensure the product is stored in a cool, dark place, protected from light and moisture.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Cyclocondensation

This protocol describes a general method for the synthesis of this compound from guanidine and a suitable 1,3-dicarbonyl precursor.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Ethyl 2,4-dioxobutanoate (or a similar 1,3-dicarbonyl precursor)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add guanidine hydrochloride portion-wise with stirring. Stir the mixture at room temperature for 1 hour. The sodium chloride precipitate is then removed by filtration.

  • Cyclocondensation Reaction: To the ethanolic solution of guanidine free base, add ethyl 2,4-dioxobutanoate dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Hydrolysis and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of aqueous sodium hydroxide solution and stir at room temperature overnight to hydrolyze the ester.

  • Isolation: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize_time_temp Increase Reaction Time / Temperature incomplete->optimize_time_temp Yes check_sm Check Starting Material Purity incomplete->check_sm No optimize_time_temp->check_reaction impure_sm Impure Starting Materials? check_sm->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm Yes check_catalyst Check Catalyst Activity / Loading impure_sm->check_catalyst No purify_sm->start catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue replace_catalyst Use Fresh Catalyst / Optimize Loading catalyst_issue->replace_catalyst Yes side_reactions Significant Side Products? catalyst_issue->side_reactions No replace_catalyst->start optimize_conditions Re-optimize Conditions (Solvent, pH) side_reactions->optimize_conditions Yes success Yield Improved side_reactions->success No optimize_conditions->start

Caption: A decision tree for troubleshooting low product yield.

Potential Impurity Formation Pathways

G Impurity Formation Pathways cluster_reactants Starting Materials cluster_products Products guanidine Guanidine product This compound guanidine->product Desired Reaction isomer 2-Aminopyrimidine-5-carboxylic acid guanidine->isomer Alternative Cyclization open_chain Incompletely Cyclized Adduct guanidine->open_chain Incomplete Reaction dicarbonyl 1,3-Dicarbonyl Precursor dicarbonyl->product Desired Reaction dicarbonyl->isomer Alternative Cyclization dicarbonyl->open_chain Incomplete Reaction side_product Alternative Heterocycle dicarbonyl->side_product Side Reaction

Caption: Possible reaction pathways leading to common impurities.

References

Technical Support Center: 2-Aminopyrimidine-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 2-Aminopyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound?

A1: this compound possesses two primary reactive functional groups: a nucleophilic amino group (-NH₂) at the 2-position and a carboxylic acid group (-COOH) at the 4-position of the pyrimidine ring.[1] This dual functionality allows for a variety of chemical transformations, most notably amide bond formation (acylation) and esterification.[1] The electronic nature of the pyrimidine ring can influence the reactivity of both groups.

Q2: What are the common solvents for reactions with this compound?

A2: this compound is freely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is only slightly soluble in water.[1] For amide coupling and esterification reactions, anhydrous solvents like DMF, dichloromethane (DCM), and acetonitrile (ACN) are commonly used to prevent hydrolysis of activated intermediates.

Q3: What are some potential safety concerns when working with this compound?

A3: According to its safety data, this compound can be harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] It may also cause an allergic skin reaction and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a crucial reaction for utilizing this compound in drug discovery and development. Below are common issues and their solutions.

Problem 1: Low or No Yield of the Desired Amide Product.

Potential Cause Troubleshooting Solution
Incomplete Activation of the Carboxylic Acid Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[3][4]
Deactivation of the Amine The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. Use a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N), to neutralize the reaction mixture.[3]
Presence of Water Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated carboxylic acid intermediate.[4]
Steric Hindrance If either the amine or the carboxylic acid is sterically hindered, consider using a more potent coupling reagent like HATU or COMU.[5] Longer reaction times or elevated temperatures may also be necessary.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent system, such as DMF or DMSO.[1]

Problem 2: Formation of Significant Side Products.

Side Product Prevention Strategy
N-acylurea This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC.[4] Minimize its formation by adding a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[3]
Racemization For chiral carboxylic acids, racemization can be a concern. The use of additives like HOBt or HOAt can suppress racemization. Running the reaction at lower temperatures (e.g., 0 °C) is also beneficial.[6]
Guanidinylation of the Amine When using uronium-based coupling reagents like HATU, the amine can react directly with the coupling reagent. To avoid this, pre-activate the carboxylic acid with HATU and a base before adding the amine.[7]
Illustrative Comparison of Common Amide Coupling Reagents

The following table provides an illustrative comparison of common coupling reagents for the reaction of this compound with a generic primary amine. Note: Actual yields will vary depending on the specific amine, solvent, and reaction conditions.

Coupling ReagentAdditiveBaseTypical SolventRelative CostGeneral Yield Range
EDCHOBtDIPEADCM/DMF
Moderate to High
DCCDMAP-DCM$Moderate to High
HATU-DIPEADMF
$
High to Excellent
PyBOP-DIPEADMF
$
High

Experimental Workflow for Troubleshooting Low Amide Coupling Yield

Troubleshooting_Amide_Coupling cluster_optimization Optimization Strategies start Low Amide Yield check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions optimize_coupling Optimize Coupling Protocol check_reagents->optimize_coupling Reagents OK check_conditions->optimize_coupling Conditions OK change_reagent Change Coupling Reagent (e.g., to HATU) optimize_coupling->change_reagent change_base Change Base (e.g., to DIPEA) optimize_coupling->change_base change_solvent Change Solvent (e.g., to DMF) optimize_coupling->change_solvent pre_activate Pre-activate Carboxylic Acid optimize_coupling->pre_activate analyze_side_products Analyze for Side Products (TLC, LC-MS) end Improved Yield analyze_side_products->end Identify & Mitigate change_reagent->analyze_side_products change_base->analyze_side_products change_solvent->analyze_side_products pre_activate->analyze_side_products

Troubleshooting workflow for low yield in amide coupling reactions.

Troubleshooting Guide: Esterification Reactions

Esterification of the carboxylic acid group is another important transformation. The Fischer esterification is a common method.

Problem 1: Low Conversion to the Ester.

Potential Cause Troubleshooting Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent). Alternatively, remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used.[8]
Reaction Time/Temperature The reaction is often slow.[9] Ensure the reaction is heated to reflux for a sufficient amount of time (can be several hours). Monitor the reaction progress by TLC.

Problem 2: Decomposition of Starting Material or Product.

Potential Cause Troubleshooting Solution
Harsh Acidic Conditions If the substrate is sensitive to strong acid and high temperatures, consider milder esterification methods. These could include using DCC and a catalytic amount of DMAP with the alcohol, or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.
Side Reactions of the Amino Group The 2-amino group is generally not reactive under acidic esterification conditions. However, if side reactions are suspected, consider protecting the amino group (e.g., as a Boc or Cbz derivative) prior to esterification.

Logical Flow for a Fischer Esterification Experiment

Fischer_Esterification_Workflow A Combine this compound, excess alcohol, and acid catalyst B Heat mixture to reflux A->B C Monitor reaction by TLC B->C D Reaction complete? C->D D->B No, continue reflux E Work-up: - Quench with water - Neutralize with base - Extract with organic solvent D->E Yes F Purify product (e.g., column chromatography) E->F G Characterize product F->G

A typical experimental workflow for Fischer esterification.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification

  • Suspend or dissolve this compound (1.0 equivalent) in the desired alcohol (used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ester by column chromatography if necessary.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Aminopyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminopyrimidine-4-carboxylic acid derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and functionalization of this compound derivatives.

Q1: I am experiencing low yields in the initial synthesis of the this compound core. What are the critical parameters to investigate?

A1: Low yields in the synthesis of the pyrimidine core often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Key parameters to check include:

  • Reactant Quality: Ensure the purity of your starting materials, such as guanidine salts and dicarbonyl compounds. Impurities can interfere with the reaction.

  • Base Selection: The choice and stoichiometry of the base are crucial for the cyclization reaction. Common bases include sodium methoxide or sodium ethoxide. The reaction is sensitive to the amount of base used.

  • Temperature and Reaction Time: These reactions often require heating.[1] A systematic optimization of temperature and reaction time can significantly impact the yield. For instance, a reaction carried out at room temperature for 3 hours might yield only 12%, while reflux conditions for the same duration could increase the yield to 45%.[1]

  • Solvent: The choice of solvent is critical. Acetic acid has been shown to be a suitable solvent for similar heterocyclic syntheses.[1] The reaction should be performed under anhydrous conditions as water can inhibit the reaction.

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) on a halogenated this compound derivative is failing or giving low yields. What should I troubleshoot?

A2: Palladium-catalyzed cross-coupling reactions are powerful tools for derivatization but are sensitive to various factors. For a failing or low-yield reaction, consider the following:

  • Catalyst and Ligand System: This is the most critical aspect. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the ligand is paramount. For challenging substrates, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective than standard ligands like PPh₃.[2][3] The catalyst and ligand quality should be high, and they should be stored under an inert atmosphere.

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen.[3] Ensure that the reaction vessel, solvents, and reagents are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3]

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination).[3][4] For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[3][4] The base should be finely powdered and anhydrous.

  • Solvent: Anhydrous polar aprotic solvents like toluene, dioxane, or DMF are commonly used.[2] The solvent must be thoroughly dried, as water can deactivate the catalyst.[2]

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, especially for less reactive halides.[2][4] Microwave irradiation can also be employed to accelerate the reaction.[5]

Q3: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

A3: Side product formation can be minimized by carefully controlling the reaction conditions.

  • Protodeboronation (in Suzuki Coupling): This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[3] It can be minimized by ensuring strictly anaerobic conditions and using a less hindered base.

  • Hydrodehalogenation: The replacement of the halogen with a hydrogen atom can be a competing reaction. Optimizing the ligand, lowering the reaction temperature, and choosing a less sterically hindered base can mitigate this.[6]

  • Homocoupling: The formation of biaryl products from the boronic acid can occur. This can often be suppressed by slowly adding the boronic acid to the reaction mixture.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is important. A slight excess of the boronic acid or amine is often used.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The synthesis of the 2-aminopyrimidine core can be achieved through the condensation of a guanidine salt with a β-keto ester or a related dicarbonyl compound that possesses a carboxylic acid or ester functionality at the appropriate position.

Q2: How can I purify my final this compound derivative?

A2: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of your derivative. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate and hexanes is a common starting point. The progress of the purification can be monitored by Thin Layer Chromatography (TLC).[4][7]

Q3: Are there any specific safety precautions I should take when working with these compounds and reactions?

A3: Yes, standard laboratory safety practices should always be followed.

  • Palladium catalysts and ligands can be air-sensitive and pyrophoric. Handle them under an inert atmosphere.

  • Many organic solvents are flammable and toxic. Work in a well-ventilated fume hood.

  • The bases used can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Three-Component Reaction to Synthesize Pyrimidine Derivatives [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂OReflux30
2CH₃CNReflux30
3CH₂Cl₂Reflux30
4EtOHReflux325
5AcOHReflux345
6AcOHRoom Temp312

Table 2: Optimization of Buchwald-Hartwig Double Amination Assisted by Microwave Irradiation [5]

EntryTemperature (°C)Time (min)Yield (%)
11001045
21201067
31501092
4150573
51501592

Experimental Protocols

General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution [7]

  • Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are heated together in a solvent-free condition at 80–90 °C.

  • The reaction progress is monitored by TLC using a hexane and ethyl acetate solvent system.

  • Upon completion, distilled water is added to the reaction mixture.

  • The resulting precipitate is filtered and crystallized using ethanol to yield the purified product.

General Procedure for Suzuki-Miyaura Cross-Coupling [4]

  • To a reaction vessel, add the chloropyrimidine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Add degassed anhydrous solvent (e.g., toluene, dioxane/water mixture) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants (Halopyrimidine, Boronic Acid/Amine, Base) start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end Final Product purify->end troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or No Reaction check_catalyst Check Catalyst/Ligand Quality & Choice start->check_catalyst check_base Verify Base Choice, Strength & Purity start->check_base check_purity Verify Starting Material Purity start->check_purity check_oxygen Ensure Anaerobic Conditions check_catalyst->check_oxygen solution Improved Yield check_oxygen->solution check_solvent Ensure Anhydrous Solvent check_base->check_solvent check_temp Increase Temperature check_solvent->check_temp check_temp->solution check_purity->solution

References

Technical Support Center: Synthesis of 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is through the cyclocondensation of a guanidine salt with a suitable three-carbon building block containing electrophilic sites. A common precursor is an ethyl propiolate derivative or a β-keto ester equivalent, such as ethyl 2-formyl-3-oxopropanoate. The initial reaction typically yields the corresponding ethyl ester, which is subsequently hydrolyzed to the carboxylic acid.

Q2: I am observing a low yield of my desired product. What are the potential causes?

A2: Low yields can be attributed to several factors. Key areas to investigate include the purity of your starting materials, the presence of moisture in the reaction, improper reaction temperature, and suboptimal stoichiometry of the reagents. For instance, the guanidine free base is hygroscopic and can hydrolyze, reducing its nucleophilicity. Similarly, the dicarbonyl starting material can undergo self-condensation.[1]

Q3: My final product is a complex mixture of byproducts. What are the likely side reactions?

A3: Several side reactions can lead to a complex product mixture. These may include the formation of the isomeric 2-aminopyrimidine-5-carboxylic acid, dimerization or polymerization of the propiolate starting material, and incomplete cyclization leading to open-chain intermediates.[2] In syntheses like the Biginelli reaction, which shares mechanistic similarities, the formation of Hantzsch-type dihydropyridine byproducts can also occur, especially at elevated temperatures.[1]

Q4: How can I minimize the formation of the 2-aminopyrimidine-5-carboxylic acid isomer?

A4: The formation of the 5-carboxylic acid isomer is a common issue.[2] Regioselectivity is highly dependent on the specific synthons and reaction conditions used. Careful control of the reaction temperature and the order of reagent addition can influence the selectivity of the cyclization. Purification by chromatography is often necessary to separate the desired 4-carboxylic acid isomer from the 5-carboxylic acid byproduct.

Q5: What is the best way to purify the final product?

A5: Purification strategies depend on the nature of the impurities. Recrystallization from a suitable solvent is often effective for removing minor impurities if the initial purity is high. If significant amounts of isomeric byproducts or other side products are present, column chromatography on silica gel is typically required. The choice of eluent will depend on the polarity of the impurities.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Guanidine: Guanidine hydrochloride needs to be converted to the free base, which can degrade upon exposure to moisture.Use freshly prepared guanidine free base or generate it in situ under anhydrous conditions. Ensure all solvents and glassware are thoroughly dried.[1]
Decomposition of Starting Materials: The β-dicarbonyl or propiolate starting material may be unstable under the reaction conditions.Run the reaction at a lower temperature to minimize degradation. Add the more sensitive reagent slowly to the reaction mixture.
Incorrect Stoichiometry: An improper ratio of guanidine to the carbonyl compound can lead to incomplete reaction.Carefully control the stoichiometry. A slight excess of guanidine may be beneficial, but a large excess can lead to side reactions.
Formation of Multiple Products (Poor Selectivity) Isomer Formation: Lack of regiocontrol during the cyclization process.Optimize the reaction temperature and solvent. Lower temperatures often favor the formation of the thermodynamically more stable product.[1]
Dimerization/Polymerization of Propiolate: Ethyl propiolate can undergo self-reaction, especially in the presence of base.Add the ethyl propiolate slowly to the reaction mixture containing guanidine to ensure it reacts preferentially with the intended nucleophile.
Incomplete Cyclization: The intermediate from the initial Michael addition may not fully cyclize.Increase the reaction time or temperature after the initial addition step to promote cyclization. Ensure the base concentration is sufficient to catalyze the ring closure.
Product Contaminated with Starting Materials Incomplete Reaction: The reaction has not gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.
Inefficient Work-up: The purification procedure is not effectively removing unreacted starting materials.Optimize the extraction and washing steps. If starting materials co-elute with the product during chromatography, consider a different solvent system.
Difficulty in Isolating the Carboxylic Acid Incomplete Hydrolysis: The ester hydrolysis to the carboxylic acid is not complete.Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for the hydrolysis. Increase the reaction time or temperature if necessary. Monitor the disappearance of the ester spot by TLC.
Product Lost During Acidification: The product may be more soluble in the aqueous layer at the pH of precipitation.Carefully adjust the pH to the isoelectric point of the amino acid to ensure maximum precipitation. Cool the solution on ice to further decrease solubility.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aminopyrimidine-4-carboxylate

This protocol describes a common method for the synthesis of the ester precursor to this compound via a cyclocondensation reaction.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl 2-formyl-3-oxopropanoate sodium salt (or equivalent β-dicarbonyl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes to generate the free guanidine base.

  • In a separate flask, dissolve ethyl 2-formyl-3-oxopropanoate sodium salt (1.0 equivalent) in anhydrous ethanol.

  • Slowly add the solution of the carbonyl compound to the guanidine solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain ethyl 2-aminopyrimidine-4-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-aminopyrimidine-4-carboxylate

  • Sodium hydroxide or Potassium hydroxide

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve ethyl 2-aminopyrimidine-4-carboxylate in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Slowly acidify the solution with hydrochloric acid to a pH of approximately 3-4, at which point the product should precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

cluster_main Main Synthesis Pathway Guanidine Guanidine Intermediate_Ester Ethyl 2-aminopyrimidine-4-carboxylate Guanidine->Intermediate_Ester Cyclocondensation Carbonyl_Precursor Ethyl 2-formyl-3-oxopropanoate Carbonyl_Precursor->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis

Figure 1. Simplified workflow for the synthesis of this compound.

Check_Reagents Check Purity of Starting Materials Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions If pure Purification Optimize Purification Method Check_Reagents->Purification If impure, purify reagents Check_Temp Optimize Reaction Temperature Check_Conditions->Check_Temp If dry Check_Conditions->Purification If wet, dry solvents/reagents Check_Stoich Adjust Reagent Stoichiometry Check_Temp->Check_Stoich If optimized Check_Stoich->Purification If correct Success Improved Yield and Purity Purification->Success Start Start Start->Check_Reagents

Figure 2. A logical troubleshooting workflow for addressing low yields and impurities.

References

Technical Support Center: Managing 2-Aminopyrimidine-4-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the low aqueous solubility of 2-Aminopyrimidine-4-carboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound that is slightly soluble in water but freely soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its solubility is influenced by its dual functional groups, an amino group (-NH₂) and a carboxylic acid group (-COOH), which allow for pH-dependent solubility.[1]

Q2: Which solvents are recommended for dissolving this compound?

For initial solubilization, especially for creating stock solutions, strong organic solvents are recommended.[2] DMSO and DMF are excellent choices due to their ability to dissolve a wide range of compounds.[1][2] Ethanol is another potential solvent to consider.[2][3]

Q3: How does pH affect the solubility of this compound?

As an ionizable compound, the pH of the solution significantly impacts the solubility of this compound.[4] The carboxylic acid group is more soluble in basic solutions, while the amino group is more soluble in acidic solutions.[4] Therefore, adjusting the pH of your aqueous buffer can be a key strategy to enhance its solubility.[5][6]

Q4: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?

This is a common issue for compounds with low aqueous solubility.[7] The drastic change in solvent polarity causes the compound to "crash out" of the solution.[7] Here are some strategies to overcome this:

  • Optimize the co-solvent concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that your experimental system can tolerate without adverse effects.[2]

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.[2]

  • Modify the dilution method: Add the stock solution dropwise to the vortexing aqueous buffer to promote rapid dispersion and prevent localized supersaturation.[7]

Q5: Can I use temperature to improve the solubility of this compound?

For many solid compounds, solubility increases with temperature.[4][8] Gentle heating (e.g., to 37°C) can aid in dissolution.[2] However, be cautious as excessive heat can lead to compound degradation.

Q6: Are there other methods to enhance the solubility of this compound?

Yes, several other techniques can be employed:

  • Particle size reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[4][9] This can be achieved through sonication or grinding.[4]

  • Use of surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, thereby increasing their solubility.[2]

  • Salt formation: For ionizable compounds like this compound, forming a salt can significantly improve aqueous solubility and dissolution rates.[10]

Troubleshooting Guides

Issue 1: The compound does not fully dissolve in the initial solvent.
Possible Cause Recommended Solution
Insufficient solvent polarity match.Screen a variety of solvents with different polarities. For this compound, start with DMSO or DMF.[1][2]
The solution is saturated.Increase the volume of the solvent.
Slow dissolution kinetics.Apply gentle heating (e.g., 37°C) or use sonication to increase the rate of dissolution.[2][4] Be mindful of the compound's thermal stability.
Large particle size.If you have the solid compound, consider grinding it to a finer powder to increase the surface area for dissolution.[4]
Issue 2: The compound dissolves in organic solvent but precipitates in aqueous buffer.
Possible Cause Recommended Solution
The final concentration is above the aqueous solubility limit.Try preparing a more dilute final solution.[7]
Abrupt change in solvent polarity.Perform a stepwise dilution or add the organic stock solution slowly to the vortexing aqueous buffer.[2][7]
The pH of the aqueous buffer is not optimal for solubility.Conduct a pH-dependent solubility study to determine the optimal pH for your compound and adjust your buffer accordingly.[2]
The final co-solvent concentration is too low.Determine the highest tolerable concentration of the organic co-solvent in your assay and maintain it in your final solution.[2]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethylformamide (DMF)Freely soluble[1]
Dimethyl sulfoxide (DMSO)Freely soluble[1]
WaterSlightly soluble[1]

Table 2: Illustrative Data from a pH-Dependent Solubility Assessment

Buffer pHQualitative Solubility
4.0Moderate
5.0Low
6.0Very Low
7.0Low
7.4Moderate
8.0High
9.0Very High

Note: This table is illustrative. The optimal pH for solubility should be determined experimentally.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0).

  • Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Separation: Centrifuge the samples to pellet the undissolved compound.[2]

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the solubility (concentration) against the pH to identify the pH at which the compound exhibits the highest solubility.

Protocol 2: Co-solvent Screening for Improved Aqueous Solubility
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).[2]

  • Prepare Co-solvent Buffers: Prepare a series of your primary aqueous buffer containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).[7]

  • Dilution and Observation: Add a small volume of your stock solution to each co-solvent buffer to achieve your desired final concentration. Vortex immediately and visually inspect for any precipitation.

  • Incubation: Incubate the solutions at your experimental temperature for a set period (e.g., 1 hour) and check for precipitation again.

  • Determine Optimal Concentration: Identify the lowest concentration of the co-solvent that maintains the solubility of your compound at the desired final concentration.

Visualizations

experimental_workflow Workflow for Improving Compound Solubility start Start: Low Solubility of This compound solvent_screening Initial Step: Solvent Screening start->solvent_screening dissolved_check Compound Dissolved? solvent_screening->dissolved_check ph_optimization pH Optimization dissolved_check->ph_optimization No success Proceed with Experiment dissolved_check->success Yes cosolvent Co-solvent Addition ph_optimization->cosolvent fail Re-evaluate Approach ph_optimization->fail other_methods Other Methods: - Sonication - Heating - Surfactants cosolvent->other_methods cosolvent->fail other_methods->success other_methods->fail

Caption: A workflow for systematically improving compound solubility.

logical_troubleshooting Troubleshooting Precipitation in Aqueous Buffer start Problem: Precipitation upon dilution in aqueous buffer check_concentration Is final concentration too high? start->check_concentration lower_concentration Solution: Lower the final concentration check_concentration->lower_concentration Yes check_ph Is buffer pH optimal? check_concentration->check_ph No resolved Issue Resolved lower_concentration->resolved adjust_ph Solution: Adjust buffer pH check_ph->adjust_ph No check_cosolvent Is co-solvent percentage sufficient? check_ph->check_cosolvent Yes adjust_ph->resolved increase_cosolvent Solution: Increase co-solvent percentage check_cosolvent->increase_cosolvent No check_cosolvent->resolved Yes increase_cosolvent->resolved

Caption: A troubleshooting guide for compound precipitation issues.

signaling_pathway Role of this compound in Synthesis start This compound (Precursor) intermediate Key Intermediate start->intermediate Chemical Synthesis antiviral Antiviral Agents intermediate->antiviral anticancer Anticancer Agents intermediate->anticancer agrochemicals Agrochemicals (Herbicides, Fungicides) intermediate->agrochemicals

Caption: Role as a precursor in pharmaceutical and agrochemical synthesis.[11]

References

preventing degradation of 2-Aminopyrimidine-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminopyrimidine-4-carboxylic acid

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Issue 1: Change in Physical Appearance (Color Darkening)

  • Question: The this compound powder, which was initially a light-yellow solid, has darkened to a yellow or brownish color. What could be the cause and how should I proceed?

  • Possible Causes:

    • Exposure to Light: Photodegradation can lead to the formation of colored impurities.

    • Oxidation: Exposure to air, especially in the presence of humidity, can cause oxidative degradation.

    • Elevated Temperatures: Storing the compound at temperatures above the recommended conditions can accelerate degradation.

  • Recommended Actions:

    • Assess Purity: Perform an analytical assessment (e.g., HPLC, LC-MS) to determine the purity of the compound and identify any potential degradation products.

    • Compare with Standard: Compare the analytical results with the certificate of analysis provided with the batch or with a fresh, properly stored sample.

    • Decision on Use: If significant degradation is observed (e.g., purity drops below acceptable limits for your application), it is recommended to use a new, uncompromised batch.

    • Review Storage Protocol: Ensure that your storage conditions align with the recommendations (see FAQ section).

Issue 2: Decreased Solubility

  • Question: The compound is no longer freely soluble in solvents like DMF or DMSO, as it was previously. What does this indicate?

  • Possible Causes:

    • Formation of Insoluble Degradants: Degradation products may have different solubility profiles than the parent compound.

    • Polymerization: Under certain conditions, such as prolonged exposure to heat or light, polymerization might occur, leading to less soluble materials.

    • Moisture Absorption: The compound is moisture-sensitive.[1] Absorbed water can lead to the formation of hydrates or promote degradation into less soluble forms.

  • Recommended Actions:

    • Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity.

    • Attempt Gentle Dissolution: Try gentle heating or sonication to aid dissolution, but be cautious as this might accelerate further degradation if the sample is already compromised.

    • Analytical Verification: Analyze a small, undissolved portion and the supernatant separately if possible to characterize the impurity.

    • Preventive Measures: Always store the compound in a desiccated environment and handle it quickly in a dry, inert atmosphere if possible.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing variability or unexpected outcomes in my experiments using this compound. Could this be related to its stability?

  • Possible Causes:

    • Reduced Potency: Degradation of the active compound will lead to a lower effective concentration, impacting reaction yields or biological assay results.

    • Interference from Degradation Products: Degradants may interfere with your reaction or assay, leading to side reactions or false positives/negatives.

  • Recommended Actions:

    • Purity Check: Immediately perform a purity analysis (HPLC is recommended) on the batch of the compound being used.[2]

    • Establish a Baseline: If possible, analyze a newly opened vial of the compound to establish a reference for purity and compare it with the suspect batch.

    • Review Handling Procedures: Ensure that stock solutions are prepared fresh and stored appropriately (see FAQs on solution stability).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure a shelf life of up to 12 months, the compound should be stored in a tightly sealed, light-proof container in a cool, dry, and well-ventilated place.[1][2][3] Protection from moisture and light is critical.[2]

Q2: How should I prepare and store solutions of this compound?

A2: It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C in airtight, light-protected vials. The long-term stability of the compound in various solvents has not been fully characterized, so extended storage of solutions is not advised.

Q3: What are the known incompatibilities for this compound?

A3: Avoid contact with strong oxidizing agents, as they can lead to vigorous reactions and degradation.[3]

Q4: Is this compound sensitive to moisture?

A4: Yes, the compound is described as moisture-sensitive.[1] It is advisable to store it in a desiccator and handle it in a low-humidity environment to prevent degradation.

Data on Storage Conditions and Stability

The following table summarizes the recommended storage conditions and potential consequences of deviation.

ParameterRecommended ConditionNon-Recommended ConditionPotential Consequence of Deviation
Temperature Cool (2-8°C recommended)Ambient or elevated temperaturesIncreased rate of thermal degradation
Light In the dark (light-proof container)[2][3]Exposure to UV or ambient lightPhotodegradation, color change
Atmosphere Dry, inert gas (e.g., Argon) if possible[4]Humid airHydrolysis, moisture-induced degradation
Container Tightly sealed, double-sealed bags or bottles with desiccant[1][2]Open or loosely sealed containersContamination, moisture absorption, oxidation

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This method should be validated for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject 10 µL. The purity can be determined by the area percentage of the main peak.

Protocol 2: Forced Degradation Study

To understand the stability of the compound under stress, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and then analyzing the degradation products by a stability-indicating method like the HPLC protocol above.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by HPLC to observe the formation of degradation peaks and the loss of the parent peak.

Visualizations

Troubleshooting_Workflow start Issue Observed (e.g., color change, low solubility) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis compare_spec Compare to CoA or Reference Standard purity_analysis->compare_spec decision Decision Point compare_spec->decision use_material Material is Acceptable for Use decision->use_material Purity within Spec discard_material Discard Batch Use New Material decision->discard_material Purity out of Spec improve_storage Correct and Improve Storage Protocol use_material->improve_storage discard_material->improve_storage

Caption: Troubleshooting workflow for stability issues.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (H₂O) cluster_oxidation Oxidation ([O]) cluster_photolysis Photodegradation (hv) parent This compound C₅H₅N₃O₂ hydrolysis_product Decarboxylation Product 2-Aminopyrimidine parent->hydrolysis_product Heat/Moisture oxidation_product N-Oxide or Ring-Opened Products parent->oxidation_product Air/Oxidizers photo_product Polymeric Species or Colored Impurities parent->photo_product UV Light

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Catalyst Selection for 2-Aminopyrimidine-4-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2-aminopyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenges in functionalizing this compound stem from the presence of three potential sites for reactivity: the pyrimidine ring, the amino group, and the carboxylic acid group. Key issues include:

  • Catalyst Inhibition: The amino group can coordinate with the metal center of the catalyst (e.g., palladium), leading to deactivation.

  • Decarboxylation: The carboxylic acid group can be lost under certain reaction conditions, particularly at elevated temperatures, leading to undesired byproducts.[1][2][3]

  • Low Reactivity: The pyrimidine ring is electron-deficient, which can affect its reactivity in certain cross-coupling reactions.

  • Poor Solubility: The starting material and intermediates may have poor solubility in common organic solvents.

Q2: Which catalytic systems are generally recommended for C-C bond formation on the pyrimidine ring of this molecule?

A2: For C-C bond formation, such as in Suzuki-Miyaura or Sonogashira couplings, palladium-based catalysts are most commonly employed.[4][5][6][7][8][9][10][11][12][13]

  • Suzuki-Miyaura Coupling: A combination of a palladium precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) is often a good starting point.[8] The choice of base is critical to avoid decarboxylation; milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOt-Bu.[10][11]

  • Sonogashira Coupling: A typical catalyst system involves a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4][5][6][9][14] The reaction is usually carried out in the presence of a mild base like triethylamine (Et₃N).[4][9]

Q3: What are the best practices for C-N bond formation (e.g., Buchwald-Hartwig amination) on a pyrimidine scaffold?

A3: For Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is crucial for success.

  • Catalyst and Ligand: Palladium catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with bulky, electron-rich phosphine ligands like XPhos or Xantphos.[15][16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is frequently used.[15][16][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[15][16][17] It is important to work under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[15][17]

Troubleshooting Guides

Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
Potential Cause Troubleshooting Step
Catalyst Deactivation 1. Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar).2. Use freshly distilled and degassed solvents.3. Consider a more robust ligand that can protect the palladium center.
Decarboxylation of Starting Material 1. Lower the reaction temperature.2. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃).3. Monitor the reaction closely by TLC or LC-MS to minimize reaction time.
Poor Solubility of Reagents 1. Try a different solvent system (e.g., 1,4-dioxane/water, DMF, toluene).[8]2. Increase the reaction temperature slightly, balancing with the risk of decarboxylation.
Inefficient Transmetalation 1. Ensure the boronic acid is of high quality and purity.2. Consider using a boronate ester (e.g., pinacol ester) which can sometimes be more stable and reactive.
Problem 2: Significant Decarboxylation Observed
Potential Cause Troubleshooting Step
High Reaction Temperature 1. Screen lower reaction temperatures (e.g., start at 80 °C and adjust as needed).
Strong Base 1. Replace strong bases like NaOt-Bu or Cs₂CO₃ with milder alternatives such as K₂CO₃, K₃PO₄, or NaHCO₃.
Prolonged Reaction Time 1. Monitor the reaction progress frequently and stop the reaction as soon as the starting material is consumed.
Solvent Effects 1. Certain polar aprotic solvents might promote decarboxylation. If possible, screen different solvent systems.
Problem 3: Catalyst Inhibition in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Coordination of Amino Group to Catalyst 1. Increase the catalyst loading slightly.2. Use a ligand that is more strongly coordinating to the palladium center, which can help prevent displacement by the amino group of the substrate.
Impure Reagents or Solvents 1. Use high-purity amines and ensure the solvent is anhydrous.
Incorrect Base 1. Ensure a sufficiently strong base is used to deprotonate the amine and facilitate the catalytic cycle. NaOt-Bu is a common choice.[15][16][17]

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chloro-6-(3-iodophenyl)pyrimidineArylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃1,4-Dioxane/H₂O80-1102-24Good-Excellent
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1000.2581
35-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good

Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Pyrimidines

EntryPyrimidine HalideTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT--
24-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine1-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NCH₃CNRT695

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyrimidines

EntryPyrimidine HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,5-Dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd₂(dba)₃XPhosNaOt-BuToluene100--
2Aryl BromideSecondary AminePd₂(dba)₃ (5)XPhos (7)t-BuONaToluene110-12024-

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[7]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[7]

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (assuming a halogenated precursor, 1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).[4]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF or DMF) followed by the base (e.g., Et₃N, 2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq).[4]

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu) to a dry reaction vessel.[17]

  • Add the this compound derivative (1.0 eq) and the amine coupling partner (1.1 eq).[17]

  • Add the anhydrous solvent (e.g., toluene).[17]

  • Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with stirring.[17]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.[17]

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Failed (Low Yield/No Product) check_conditions Verify Reaction Conditions (Inert atmosphere, dry solvents) start->check_conditions catalyst_issue Potential Catalyst Issue check_conditions->catalyst_issue substrate_issue Potential Substrate Issue catalyst_issue->substrate_issue No optimize_catalyst Optimize Catalyst System (Increase loading, change ligand) catalyst_issue->optimize_catalyst Yes protecting_group Consider Protecting Group (For -NH2 or -COOH) substrate_issue->protecting_group Yes (Inhibition) decarboxylation Check for Decarboxylation substrate_issue->decarboxylation No end Successful Reaction optimize_catalyst->end protecting_group->end optimize_temp_base Lower Temperature Use Milder Base decarboxylation->optimize_temp_base Yes decarboxylation->end No optimize_temp_base->end

Caption: A general workflow for troubleshooting failed functionalization reactions.

Catalyst_Selection start Desired Functionalization cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) cc_bond->suzuki With Boronic Acid sonogashira Sonogashira Coupling (PdCl2(PPh3)2, CuI, Et3N) cc_bond->sonogashira With Terminal Alkyne buchwald Buchwald-Hartwig (Pd2(dba)3, XPhos, NaOtBu) cn_bond->buchwald

Caption: A decision tree for catalyst selection based on the desired bond formation.

Catalytic_Cycle_Interference pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition inhibition Inhibition by -NH2 group pd0->inhibition pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation pd2_complex->inhibition di_organo_pd2 R-Pd(II)-R'(L_n) transmetalation->di_organo_pd2 reductive_elimination Reductive Elimination di_organo_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: A simplified catalytic cycle highlighting potential inhibition by the amino group.

References

Validation & Comparative

A Comparative Guide to 2-Aminopyrimidine-4-carboxylic Acid and its 5-Carboxylic Acid Isomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, pyrimidine-based scaffolds are of significant interest due to their diverse biological activities. Among these, 2-aminopyrimidine-4-carboxylic acid and its isomer, 2-aminopyrimidine-5-carboxylic acid, serve as crucial building blocks for novel therapeutics. This guide provides a comprehensive comparison of these two isomers, summarizing their physicochemical properties, synthesis, and biological potential, supported by experimental protocols and pathway visualizations to aid researchers in their endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the carboxylic acid group's position from the 4- to the 5-position on the 2-aminopyrimidine core results in distinct physicochemical properties that can influence their biological activity and formulation characteristics.

PropertyThis compound2-Aminopyrimidine-5-carboxylic acid
Molecular Formula C₅H₅N₃O₂C₅H₅N₃O₂
Molecular Weight 139.11 g/mol [1][2]139.11 g/mol [3][4]
CAS Number 2164-65-0[1][2]3167-50-8[3][4]
IUPAC Name This compound[1][2]2-aminopyrimidine-5-carboxylic acid[3][4]
Appearance Light-yellow to yellow solidWhite solid
Solubility Freely soluble in DMF, DMSO; slightly soluble in waterInformation not readily available

Synthesis and Reactivity

The synthetic routes to these isomers differ, reflecting the influence of the substituent position on the pyrimidine ring's reactivity.

This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[5][6] Its dual functional groups, an amino and a carboxylic acid, allow for a variety of chemical transformations.

2-Aminopyrimidine-5-carboxylic acid can be synthesized from its methyl ester via hydrolysis.[7] A general procedure involves dissolving methyl 2-aminopyrimidine-5-carboxylate in methanol and water, followed by treatment with lithium hydroxide and subsequent acidification to precipitate the carboxylic acid.[7]

Biological Activity and Therapeutic Potential

While direct comparative studies on the biological activity of the parent molecules are limited, the existing literature on their derivatives provides valuable insights into their potential as therapeutic agents. The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[5][8]

This compound derivatives have been investigated for their potential as:

  • Anticancer Agents: The 2-aminopyrimidine core is a common feature in many kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[1][8][9]

  • Antiviral and Antibacterial Agents: This scaffold serves as a building block for the development of novel anti-infective agents.[5][6]

2-Aminopyrimidine-5-carboxylic acid derivatives have shown promise as:

  • Enzyme Inhibitors: Derivatives of 2-amino-4-hydroxypyrimidine-5-carboxylates have been evaluated for their antibacterial activity by targeting enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[10] In some instances, the carboxylic acid at the 5-position was found to be more effective than the corresponding ethyl ester.[10]

  • β-Glucuronidase Inhibitors: Some derivatives of 2-aminopyrimidine have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer.[11]

The positioning of the carboxylic acid group can significantly influence the molecule's ability to interact with biological targets. For instance, in enzyme inhibition, the carboxylic acid can act as a key hydrogen bond donor or acceptor, and its spatial arrangement is critical for optimal binding.

Experimental Protocols

For researchers investigating these compounds, the following are detailed protocols for common assays.

Synthesis of 2-Aminopyrimidine-5-carboxylic Acid

This protocol is adapted from a general procedure for the hydrolysis of the corresponding methyl ester.[7]

Materials:

  • Methyl 2-aminopyrimidine-5-carboxylate

  • Methanol

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) in a mixture of methanol (5 mL) and a small amount of water.

  • Add lithium hydroxide (e.g., 122 mg, 5.1 mmol) to the solution.

  • Stir the reaction mixture at 60 °C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dilute the residue with water and adjust the pH to 4 with 1 M HCl.

  • Collect the resulting white precipitate of 2-aminopyrimidine-5-carboxylic acid by vacuum filtration.

  • Dry the product and characterize it using appropriate analytical techniques (e.g., NMR, MS).[7]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[12][13][14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing the Mechanism of Action: Kinase Inhibition

Given the prevalence of 2-aminopyrimidine derivatives as kinase inhibitors, understanding their impact on cellular signaling is crucial. The following diagram illustrates a simplified kinase signaling pathway that is often implicated in cancer and can be a target for such compounds.

G General Kinase Inhibitor Workflow cluster_0 Compound Screening cluster_1 In Vitro Kinase Assay cluster_2 Cellular Assays Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Inhibition Assay Inhibition Assay Hit Identification->Inhibition Assay Kinase Enzyme Kinase Enzyme Kinase Enzyme->Inhibition Assay Substrate + ATP Substrate + ATP Substrate + ATP->Inhibition Assay IC50 Determination IC50 Determination Inhibition Assay->IC50 Determination Cancer Cell Lines Cancer Cell Lines IC50 Determination->Cancer Cell Lines Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cancer Cell Lines->Cytotoxicity Assay (e.g., MTT) Apoptosis/Cell Cycle Analysis Apoptosis/Cell Cycle Analysis Cancer Cell Lines->Apoptosis/Cell Cycle Analysis

Caption: Workflow for kinase inhibitor drug discovery.

The following diagram depicts a simplified representation of the JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine-4-Carboxylic Acid Derivatives as β-Glucuronidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-aminopyrimidine-4-carboxylic acid derivatives and their inhibitory activity against β-glucuronidase, an enzyme implicated in various pathological conditions such as colon cancer and urinary tract infections.[1][2] The structure-activity relationship (SAR) of these compounds is explored, supported by quantitative data and detailed experimental protocols to aid in the design of more potent and selective inhibitors.

Performance Comparison of 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors

The following table summarizes the in vitro β-glucuronidase inhibitory activity of a series of synthesized 2-aminopyrimidine derivatives. The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

CompoundSubstituent (R)IC50 (µM) ± SEM
Standard D-saccharic acid 1,4-lactone45.75 ± 2.16
8 3-ethoxyphenyl72.0 ± 6.20
9 4-ethoxyphenyl126.43 ± 6.16
22 4-ethylphenyl300.25 ± 12.5
23 4-butylphenyl257.0 ± 4.18
24 3,4,5-trimethoxyphenyl2.8 ± 0.10
1-7, 10-21, 25-27 Various other substitutionsNot Active

*SEM: Standard Error of the Mean. Data sourced from Iqbal et al., 2022.[1][3]

Structure-Activity Relationship (SAR) Insights

The SAR studies of the synthesized 2-aminopyrimidine derivatives revealed several key insights into the structural requirements for potent β-glucuronidase inhibition:

  • Importance of Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring attached to the pyrimidine core play a crucial role in the inhibitory activity.

  • Effect of Alkoxy Groups: The presence of methoxy groups on the phenyl ring was found to be critical for activity. Compound 24 , with three methoxy groups at positions 3, 4, and 5, exhibited the highest potency, with an IC50 value of 2.8 ± 0.10 µM, which is significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[1][2]

  • Influence of Alkyl Chain Length: An increase in the length of the alkyl chain at the C-4 position of the phenyl ring appeared to be important for activity. For instance, comparing compounds with C-4 alkyl substitutions, the activity increased from a methyl substituent (inactive) to an ethyl and butyl substituent.[1]

  • Positional Isomerism: The position of the substituent on the phenyl ring also influences the activity. For example, compound 8 with an ethoxy group at the meta-position (3-ethoxyphenyl) showed better activity (IC50 = 72.0 ± 6.20 µM) compared to compound 9 with the same group at the para-position (4-ethoxyphenyl) (IC50 = 126.43 ± 6.16 µM).[1]

SAR_Highlights cluster_core 2-Aminopyrimidine Core cluster_substituents Substituent Effects on Phenyl Ring core 2-Aminopyrimidine high_potency High Potency (Low IC50) 3,4,5-trimethoxy (Compound 24) core->high_potency Excellent Inhibition moderate_potency Moderate Potency 3-ethoxy (Compound 8) core->moderate_potency Significant Inhibition low_potency Low/No Potency Unsubstituted Phenyl C-4 methylphenyl core->low_potency Weak or No Inhibition

Key SAR findings for β-glucuronidase inhibition.

Experimental Protocols

Synthesis of 2-Aminopyrimidine Derivatives (1-27)

The synthesis of the 2-aminopyrimidine derivatives was achieved through a one-pot reaction.[1] Commercially available 2-amino-4,6-dichloropyrimidine was reacted with various amines in the presence of triethylamine under solvent-free conditions. The reaction mixture was heated at 80–90 °C. The resulting products were then purified and characterized using spectroscopic methods including EI-MS, HREI-MS, and NMR.[1][2]

Synthesis_Workflow start Starting Materials: - 2-Amino-4,6-dichloropyrimidine - Various Amines - Triethylamine reaction One-Pot Reaction (Solvent-free, 80-90°C) start->reaction product Crude 2-Aminopyrimidine Derivatives reaction->product purification Purification product->purification characterization Characterization: - EI-MS - HREI-MS - NMR purification->characterization final_product Pure 2-Aminopyrimidine Derivatives (1-27) characterization->final_product

General synthetic workflow for 2-aminopyrimidine derivatives.

In Vitro β-Glucuronidase Inhibition Assay

The β-glucuronidase inhibitory activity of the synthesized compounds was evaluated using a spectrophotometric assay. The assay mixture contained 185 µL of 0.1 M acetate buffer (pH 5), 5 µL of the test compound solution (dissolved in DMSO), and 5 µL of β-glucuronidase enzyme solution. The mixture was incubated at 37 °C for 30 minutes. After incubation, 5 µL of the substrate, p-nitrophenyl-β-D-glucuronide, was added, and the mixture was incubated for another 30 minutes at 37 °C. The reaction was stopped by adding 50 µL of 0.2 M Na2CO3 solution. The absorbance of the yellow-colored p-nitrophenol produced was measured at 405 nm using a microplate reader. D-saccharic acid 1,4-lactone was used as the standard inhibitor. The percentage of inhibition was calculated, and the IC50 values were determined using EZ-Fit software.[1][3]

Conclusion

The 2-aminopyrimidine scaffold presents a promising starting point for the development of novel β-glucuronidase inhibitors. The SAR data clearly indicates that substitution on the appended phenyl ring is a key determinant of inhibitory potency. Specifically, the presence of multiple methoxy groups, as seen in compound 24 , leads to a significant enhancement in activity. These findings provide a strong foundation for the rational design of next-generation inhibitors with improved efficacy for potential therapeutic applications. Further optimization of these lead compounds could focus on exploring a wider range of substitutions on the phenyl ring and modifications to the pyrimidine core to enhance binding affinity and selectivity.

References

2-Aminopyrimidine-4-carboxylic Acid: A Comparative Guide to its Validation as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a well-established and privileged structure in the design of kinase inhibitors, forming the core of numerous clinically approved drugs and investigational agents.[1] This guide provides a comprehensive validation of the 2-aminopyrimidine-4-carboxylic acid moiety as a versatile scaffold for developing potent and selective kinase inhibitors. We present a comparative analysis with other prominent kinase inhibitor scaffolds, supported by experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways.

Performance Comparison: 2-Aminopyrimidine vs. Alternative Scaffolds

The effectiveness of a kinase inhibitor scaffold is determined by its ability to bind to the ATP-binding site of the kinase, its potential for chemical modification to achieve selectivity, and its overall drug-like properties. Here, we compare the 2-aminopyrimidine scaffold, with a particular focus on derivatives containing a 4-carboxylic acid group, against two other widely recognized kinase inhibitor scaffolds: quinazoline and pyrazolo[3,4-d]pyrimidine.

While direct comparative studies for this compound are limited, the broader 2-aminopyrimidine class has been extensively validated. The 2-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The pyrimidine ring itself is a bioisostere of the adenine core of ATP.[2] The addition of a carboxylic acid at the 4-position can provide an additional interaction point with the solvent-exposed region of the ATP binding site or improve physicochemical properties such as solubility.

Table 1: Comparative Inhibitory Activity of Kinase Inhibitor Scaffolds

ScaffoldTarget Kinase(s)Representative Compound(s)IC50 (nM)Reference
2-Aminopyrimidine CDK2Compound 17 0.29[3]
JNK3Compound 9l <100 (cell-based)[4]
Aurora A/BAlisertib (MLN8237)1.2 (A), 0.37 (B)[5]
CDK9/HDAC1Compound 8e 88.4 (CDK9)[6]
Quinazoline EGFRGefitinib2-37[7]
EGFRErlotinib2[7]
EGFR/HER2Lapatinib10.8 (EGFR), 9.8 (HER2)[7]
VEGFR-2Vandetanib40[8]
Pyrazolo[3,4-d]pyrimidine BTKIbrutinib0.5[9][10]
Src Family KinasesPP24-5[9][10]
CK2100-125[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of kinase inhibitors. Below are methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a common method for quantifying the activity of a kinase and the potency of its inhibitors.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the donor (europium cryptate) and acceptor (XL665) are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated.[12][13][14][15][16]

  • Protocol:

    • Reaction Setup: In a 384-well plate, add 2 µL of the test compound at various concentrations.

    • Enzyme and Substrate Addition: Add 4 µL of a mixture containing the kinase and the biotinylated substrate in enzymatic buffer.

    • Initiation of Reaction: Add 4 µL of ATP solution to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.

    • Signal Reading: Incubate for 60 minutes at room temperature and read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.

    • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 value of the test compound by fitting the data to a dose-response curve.[12][13]

2. LanthaScreen™ Kinase Binding Assay

This assay measures the binding of an inhibitor to a kinase.

  • Principle: This TR-FRET assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a terbium or europium-labeled antibody. Binding of the tracer to the kinase-antibody complex results in a high FRET signal. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[17][18][19][20][21]

  • Protocol:

    • Compound Addition: Add 5 µL of the test compound at various concentrations to a 384-well plate.

    • Kinase/Antibody Addition: Add 5 µL of a pre-mixed solution of the kinase and the europium-labeled anti-tag antibody.

    • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Signal Reading: Read the plate on a TR-FRET compatible plate reader.

    • Data Analysis: Calculate the emission ratio and determine the IC50 value from a dose-response curve.[17][18]

Cell-Based Assays

1. MTT Cell Viability Assay

This assay is used to assess the effect of a compound on cell proliferation and viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[1][22][23]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[23]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Understanding the cellular pathways targeted by a kinase inhibitor is essential for elucidating its mechanism of action and potential therapeutic applications. Below are diagrams of key signaling pathways often dysregulated in cancer, which are common targets for kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Regulates

Caption: The MAPK/ERK signaling pathway.

Kinase_Inhibition_Workflow CompoundSynthesis Compound Synthesis (this compound derivatives) InVitroKinaseAssay In Vitro Kinase Assay (e.g., HTRF, LanthaScreen) CompoundSynthesis->InVitroKinaseAssay DetermineIC50 Determine IC50 Values InVitroKinaseAssay->DetermineIC50 CellBasedAssay Cell-Based Assay (e.g., MTT) DetermineIC50->CellBasedAssay Active Compounds DetermineCellularPotency Determine Cellular Potency (e.g., GI50) CellBasedAssay->DetermineCellularPotency LeadOptimization Lead Optimization DetermineCellularPotency->LeadOptimization LeadOptimization->CompoundSynthesis Iterative Design

Caption: Experimental workflow for kinase inhibitor validation.

References

A Comparative Analysis of Drugs Based on the 2-Aminopyrimidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. Its inherent ability to form multiple hydrogen bonds and engage in various intermolecular interactions has made it a valuable core for designing potent and selective inhibitors of key biological targets. This guide provides a comparative analysis of representative drugs and clinical candidates derived from this versatile scaffold, focusing on their performance, underlying mechanisms of action, and the experimental data that support their development. We will delve into specific examples of kinase inhibitors and other enzyme modulators, presenting their quantitative data in a structured format, detailing the experimental protocols for their evaluation, and visualizing their associated signaling pathways.

Performance Comparison of 2-Aminopyrimidine-4-Carboxamide Derivatives

The following tables summarize the in vitro potency and cellular activity of selected drug candidates based on the 2-aminopyrimidine-4-carboxamide core. These compounds have been chosen to represent different therapeutic targets and highlight the versatility of this chemical scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Assay MethodReference
SY-1365 CDK7<10Biochemical Assay[1]
CDK9>1000Biochemical Assay[1]
CDK12>1000Biochemical Assay[1]
Compound 8h PLK46.7ADP-Glo[2]
PLK1>1000ADP-Glo[2]
PLK2>1000ADP-Glo[2]
PLK3>1000ADP-Glo[2]
LEI-401 NAPE-PLD72Fluorescence-based[3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Assay MethodReference
SY-1365 Ovarian Cancer CellsOvarian Cancer0.05 - 0.5CellTiter-Glo[1]
Breast Cancer CellsBreast Cancer0.05 - 0.5CellTiter-Glo[1]
Compound 8h MCF-7Breast Cancer0.12MTT Assay[2]
BT-474Breast Cancer0.25MTT Assay[2]
MDA-MB-231Breast Cancer0.31MTT Assay[2]
LEI-401 Not primarily an anti-cancer agent---

Featured Drug Candidates

SY-1365: A Selective Covalent Inhibitor of CDK7

SY-1365 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that has been investigated in clinical trials for the treatment of various cancers, including ovarian and breast cancer.[1] CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[4][5] By inhibiting CDK7, SY-1365 disrupts the cellular machinery responsible for uncontrolled cancer cell proliferation.

Signaling Pathway of CDK7 Inhibition

CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression.[4] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[5][6] Inhibition of CDK7 by SY-1365 therefore leads to cell cycle arrest and a shutdown of the transcription of key oncogenes.[7]

CDK7_Signaling_Pathway cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK4_6 CDK4/6 G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition CDK2 CDK2 CDK2->G1_S_Transition CDK1 CDK1 G2_M_Transition G2/M Transition CDK1->G2_M_Transition TFIIH TFIIH RNA_Pol_II RNA Pol II TFIIH->RNA_Pol_II Phosphorylates Transcription Gene Transcription (Oncogenes) RNA_Pol_II->Transcription CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates SY1365 SY-1365 SY1365->CDK7 Inhibits

Caption: CDK7 inhibition by SY-1365 blocks both cell cycle progression and transcription.

Compound 8h: A Potent and Selective PLK4 Inhibitor

Compound 8h is a novel and potent inhibitor of Polo-like kinase 4 (PLK4) with a 2-aminopyrimidine core.[2] PLK4 is a master regulator of centriole duplication, a process that is essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.[8][9] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumorigenesis.[9]

Signaling Pathway of PLK4 in Centriole Duplication

PLK4 is recruited to the centrosome where it phosphorylates its substrate STIL.[10] This phosphorylation event is a critical step that initiates the assembly of the procentriole by recruiting other essential proteins like SAS-6.[8][10] By inhibiting PLK4, Compound 8h prevents the initiation of centriole duplication, leading to mitotic errors and ultimately cell death in cancer cells that are dependent on PLK4 activity.[11]

PLK4_Signaling_Pathway cluster_0 Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole Compound_8h Compound 8h Compound_8h->PLK4 Inhibits

Caption: PLK4 inhibition by Compound 8h disrupts centriole duplication.

LEI-401: A Selective NAPE-PLD Inhibitor

LEI-401 is the first potent and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[3] This enzyme is a key player in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[12][13] The endocannabinoid system is involved in regulating a wide range of physiological processes, including mood, appetite, and pain.

Signaling Pathway of NAPE-PLD in Endocannabinoid Synthesis

NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) in cell membranes to produce NAEs.[14] These NAEs, such as anandamide, can then act on cannabinoid receptors (CB1 and CB2) to modulate neurotransmission.[15] By inhibiting NAPE-PLD, LEI-401 reduces the levels of NAEs, providing a tool to study the physiological roles of this signaling pathway and potentially offering a therapeutic strategy for conditions where the endocannabinoid system is dysregulated.[12]

NAPE_PLD_Signaling_Pathway cluster_0 Endocannabinoid Synthesis NAPE NAPE (in membrane) NAPE_PLD NAPE-PLD NAE NAE (e.g., Anandamide) NAPE_PLD->NAE Produces CB_Receptors Cannabinoid Receptors (CB1/CB2) NAE->CB_Receptors Activates LEI_401 LEI-401 LEI_401->NAPE_PLD Inhibits

Caption: NAPE-PLD inhibition by LEI-401 reduces endocannabinoid production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method used to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[16]

Materials:

  • Kinase of interest (e.g., PLK4)

  • Substrate for the kinase

  • ATP

  • Test compounds (e.g., Compound 8h)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable kinase buffer.

    • In a 384-well plate, add 2.5 µL of serially diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]

    • Incubate at room temperature for 40 minutes.[17]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17]

    • Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18]

Materials:

  • Cells of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds (e.g., Compound 8h)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and include untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully remove the culture medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

    • Incubate the plate for a further 2-4 hours at room temperature in the dark to ensure complete solubilization.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[18]

    • The absorbance is directly proportional to the number of viable, metabolically active cells.

    • Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

References

2-Aminopyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2-aminopyrimidine-based compounds. It consolidates experimental data on their in vitro and in vivo efficacy, offering insights into their potential as therapeutic agents.

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Derivatives of 2-aminopyrimidine-4-carboxylic acid, in particular, have been explored for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents. This guide summarizes key efficacy data and experimental methodologies to facilitate comparative analysis and inform future research directions.

In Vitro Efficacy: A Summary of Biological Activity

Derivatives of 2-aminopyrimidine have demonstrated potent inhibitory activity against various biological targets in vitro. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) for several classes of these compounds.

As Enzyme Inhibitors

2-Aminopyrimidine derivatives have been extensively studied as inhibitors of various enzymes, including β-glucuronidase and several protein kinases.

Table 1: In Vitro Efficacy of 2-Aminopyrimidine Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeSpecific CompoundIC50 / EC50 (µM)Cell Line / Assay ConditionsReference
β-Glucuronidase Inhibitorsβ-GlucuronidaseCompound 242.8 ± 0.10In vitro β-glucuronidase inhibitory assay[1]
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16In vitro β-glucuronidase inhibitory assay[1]
Kinase InhibitorsBRD4Compound 40.029Enzymatic assay
PLK1Compound 40.094Enzymatic assay
BRD4Compound 70.042Enzymatic assay
PLK1Compound 70.02Enzymatic assay
BRD4Volasertib (Reference)0.017Enzymatic assay
PLK1Volasertib (Reference)0.025Enzymatic assay
EGFR-TKCompound 6c0.9 ± 0.03In vitro EGFR-TK enzyme inhibition assay
EGFR-TKCompound 10b0.7 ± 0.02In vitro EGFR-TK enzyme inhibition assay
EGFR-TKGefitinib (Reference)4.1 ± 0.01MCF-7 breast cancer cell line
FGFR4Compound 2n0.0026Enzymatic assay[2]
CDK9Compound 8e0.0884Enzymatic assay[3]
HDAC1Compound 8e0.1689Enzymatic assay[3]
As Antiproliferative Agents

The anticancer potential of 2-aminopyrimidine derivatives has been evaluated in various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of 2-Aminopyrimidine Derivatives

Compound ClassCell LineSpecific CompoundIC50 / EC50 (µM)Reference
Aminopyrimidine HybridsMCF-7 (Breast Cancer)Compound 6c37.7 ± 3.6
MCF-7 (Breast Cancer)Compound 10b31.8 ± 2.0
WI38 (Normal Fibroblasts)Compound 6c87.3 ± 2.6
WI38 (Normal Fibroblasts)Compound 10b>100
Aminopyrimidine-2,4-dionesMDA-MB-231 (Breast Cancer)Compound 7Not specified, but showed cell growth arrest
2-Amino-4-chloro-pyrimidine DerivativesHCT116 (Colon Cancer)Derivative 689.24 ± 1.36[4]
MCF7 (Breast Cancer)Derivative 689.37 ± 1.17[4]
HCT116 (Colon Cancer)Derivative 1209.17 ± 1.23[4]
MCF7 (Breast Cancer)Derivative 1221.91 ± 1.37[4]

In Vivo Efficacy: Preclinical Evidence

Several studies have investigated the in vivo efficacy of 2-aminopyrimidine derivatives in animal models, demonstrating their potential for therapeutic intervention in cancer and inflammation.

Table 3: In Vivo Efficacy of 2-Aminopyrimidine Derivatives

Compound ClassAnimal ModelDisease ModelKey FindingsReference
N-trisubstituted pyrimidines (AURK inhibitors)Xenograft nude miceLeukemia (U937 cells)Compound 38j repressed tumor growth by 50-60%.[5]
2-Aminopyrimidine derivatives (FGFR4 inhibitors)Xenograft and PDX modelsHepatocellular Carcinoma (HCC)Promising in vivo efficacy. A related compound, BLU554, entered clinical trials.[2]
2-Aminopyrimidine derivatives (Histamine H4 receptor ligands)Animal modelInflammation and PainCompound 4 was active as an anti-inflammatory and had antinociceptive activity.[6]
CDK9/HDAC dual inhibitorsXenograft modelHematological malignancy (MV-4-11 cells)Compound 8e showed significant antitumor potency with a T/C value of 29.98%.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro β-Glucuronidase Inhibition Assay

The inhibitory activity of 2-aminopyrimidine derivatives against β-glucuronidase was determined using a spectrophotometric method. The assay mixture typically contained the enzyme, a substrate (such as p-nitrophenyl-β-D-glucuronide), and the test compound in a suitable buffer. The reaction was initiated by the addition of the substrate and incubated at a specific temperature. The amount of p-nitrophenol released was measured by monitoring the absorbance at a specific wavelength. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentrations.[1]

Kinase Inhibition Assays

The inhibitory activity against protein kinases such as BRD4, PLK1, EGFR-TK, FGFR4, CDK9, and HDAC1 was generally assessed using enzymatic assays. These assays often involve incubating the kinase with its substrate (frequently a peptide) and ATP in the presence of the test compound. The kinase activity is then quantified by measuring the amount of phosphorylated substrate, often through methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays. IC50 values are then calculated from dose-response curves.

Cell Proliferation (MTT) Assay

The antiproliferative effects of the compounds on cancer cell lines were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO). The absorbance was measured at a specific wavelength, which is proportional to the number of viable cells. IC50 values were determined from the dose-response curves.

In Vivo Xenograft Studies

Xenograft models are frequently used to evaluate the antitumor efficacy of compounds in vivo. In these studies, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a certain size, the mice are treated with the test compound or a vehicle control. Tumor volume and body weight are monitored regularly throughout the study. The efficacy of the compound is often expressed as a tumor growth inhibition (TGI) percentage or a T/C (treatment/control) ratio.[3][5]

Signaling Pathways and Experimental Workflows

The biological effects of 2-aminopyrimidine derivatives are often mediated through the modulation of specific signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds and a general workflow for their evaluation.

G Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis AURK Aurora Kinase AURK->Mitosis CDK CDK CDK->Mitosis BRD4 BRD4 BRD4->Transcription HDAC HDAC HDAC->Transcription Inhibitor 2-Aminopyrimidine Derivative Inhibitor->RTK Inhibition Inhibitor->PLK1 Inhibition Inhibitor->AURK Inhibition Inhibitor->CDK Inhibition Inhibitor->BRD4 Inhibition Inhibitor->HDAC Inhibition

Caption: Targeted signaling pathways of 2-aminopyrimidine kinase inhibitors.

G Drug Discovery and Evaluation Workflow Compound_Synthesis Compound Synthesis (2-Aminopyrimidine Derivatives) In_Vitro_Screening In Vitro Screening (Enzyme/Cell-based Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50/EC50 Determination) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Testing In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: General workflow for the discovery and evaluation of 2-aminopyrimidine compounds.

References

Cross-Reactivity of 2-Aminopyrimidine-4-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein classes. While optimization of these derivatives often yields potent and selective compounds, understanding their cross-reactivity profile is paramount for preclinical development to mitigate off-target effects and ensure therapeutic safety. This guide provides a comparative analysis of the cross-reactivity of select this compound derivatives, supported by experimental data and detailed protocols.

I. Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity profiles of representative this compound derivatives against different target families.

Table 1: Kinase Selectivity Profile of Compound 2n (FGFR4 Inhibitor)

Compound 2n, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), was profiled against a panel of 468 kinases to assess its selectivity.[1]

Primary TargetOff-Target Kinase% Inhibition @ 1.0 µM
FGFR4 (IC50 = 2.6 nM)
CAMK1D94.7%
GRK492.8%
SRPK388%

Data sourced from a Kinome-wide screen.[1]

Table 2: Adenosine Receptor Subtype Selectivity of 2-Aminopyrimidine-5-carbonitrile Derivatives

A series of 2-aminopyrimidine-5-carbonitrile derivatives were evaluated for their binding affinity at the four human adenosine receptor (AR) subtypes.[2][3] While many derivatives displayed a dual A1AR/A2AAR antagonistic profile, specific substitutions led to enhanced selectivity.[2][3]

CompoundA1AR (Ki, nM)A2AAR (Ki, nM)A3AR (Ki, nM)A2BAR (Ki, nM)
17e 15>1000>1000>1000
17f 2.5150>1000>1000

Data obtained from radioligand binding assays.[2][3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies.

A. Kinase Profiling via KinomeScan™

This method is used to determine the binding interactions of a test compound against a large panel of kinases.

Principle: The assay is based on a competition binding assay where the test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

Protocol:

  • Compound Preparation: The test compound (e.g., Compound 2n) is dissolved in DMSO to a stock concentration of 100 mM and then diluted to the desired screening concentration (e.g., 1.0 µM) in the assay buffer.

  • Assay Plate Preparation: Kinases from a comprehensive panel (e.g., 468 kinases) are prepared in the assay buffer.

  • Binding Reaction: The test compound is incubated with the kinases and the immobilized ligand in a multi-well plate. The reaction is allowed to reach equilibrium.

  • Washing: Unbound components are removed by washing the plate.

  • Elution and Quantification: The bound kinase is eluted, and the corresponding DNA tag is quantified using qPCR.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control (% Ctrl), where a lower percentage indicates stronger binding.

B. Radioligand Binding Assay for Adenosine Receptors

This technique is employed to determine the affinity of a compound for a specific receptor subtype.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor subtypes (A1AR, A2AAR, A3AR, and A2BAR) are prepared from transfected cell lines (e.g., CHO, HeLa, HEK-293).[2][3]

  • Assay Buffer: A suitable buffer is prepared to maintain the integrity of the receptors and facilitate binding.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1AR) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

III. Visualizations

Experimental Workflow for Cross-Reactivity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound Test Compound (2-Aminopyrimidine Derivative) PrimaryAssay Primary Target Assay (e.g., IC50 Determination) Compound->PrimaryAssay TargetPanel Target Panel (e.g., Kinases, Receptors) Screening Broad Panel Screening (e.g., KinomeScan) TargetPanel->Screening PrimaryAssay->Screening Identified Hits Data Quantitative Data (% Inhibition, Ki, IC50) PrimaryAssay->Data SecondaryAssay Confirmatory Off-Target Assays (e.g., Radioligand Binding) Screening->SecondaryAssay Significant Off-Targets Screening->Data SecondaryAssay->Data Selectivity Selectivity Profile Generation Data->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: Workflow for assessing the cross-reactivity of 2-aminopyrimidine derivatives.

FGFR4 Signaling Pathway

FGFR4_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Klotho β-Klotho Klotho->FGFR4 Co-receptor RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K Compound2n Compound 2n Compound2n->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR4 signaling pathway, a target of 2-aminopyrimidine derivatives.

References

A Comparative Guide to Using 2-Aminopyrimidine-4-carboxylic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the quality of a reference standard is paramount to achieving accurate and reproducible results. 2-Aminopyrimidine-4-carboxylic acid is a key intermediate in the synthesis of numerous pharmaceutical and agricultural compounds.[1] Its role as a reference standard is crucial for the accurate quantification of related derivatives and impurities. This guide provides an objective comparison of this compound with other common pyrimidine-based reference standards, supported by experimental data and detailed analytical protocols.

Overview of this compound as a Reference Standard

This compound (CAS No. 2164-65-0) is a pyrimidine derivative characterized by the presence of both an amino and a carboxylic acid group.[1] These functional groups make it a versatile building block in medicinal chemistry.[2] As a reference standard, it is utilized in various analytical techniques to quantify related compounds in diverse samples.[1] High-purity grades of this compound are commercially available, often with purity levels of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).[2]

Alternative Pyrimidine-Based Reference Standards

For the quantitative analysis of pyrimidine derivatives, several alternative reference standards are commonly employed. These include the fundamental pyrimidine bases found in nucleic acids:

  • Uracil: A natural pyrimidine nucleobase, widely available as a certified reference material for HPLC.

  • Cytosine: Another essential pyrimidine nucleobase, offered as a pharmaceutical secondary standard, traceable to USP and EP primary standards.

  • Thymine: A key component of DNA, also available as a high-purity reference standard for HPLC applications.

The choice of a reference standard often depends on the specific application, the analyte being quantified, and the analytical method employed.

Comparative Performance Data

To provide a clear comparison, the following table summarizes key performance attributes of this compound and the selected alternative reference standards. This data is compiled from commercially available information and typical performance characteristics.

Parameter This compound Uracil Cytosine Thymine
Purity (Typical) ≥98% (HPLC, qNMR)[2]≥99% (HPLC)≥99% (HPLC)≥99% (HPLC)
CAS Number 2164-65-0[1]66-22-871-30-765-71-4
Molecular Formula C₅H₅N₃O₂[1]C₄H₄N₂O₂C₄H₅N₃OC₅H₆N₂O₂
Molecular Weight 139.11 g/mol [1]112.09 g/mol 111.10 g/mol 126.11 g/mol
Solubility Freely soluble in DMF, DMSO; slightly soluble in water.[2]Soluble in 1 M NaOH.Soluble in 0.5 M HCl.Soluble in 1 M NaOH.
Storage Conditions Cool, dry, light-proof container.[2]2-8°C2-30°CRoom temperature

Experimental Protocols

Accurate and reproducible quantification relies on well-defined analytical methods. Below are detailed experimental protocols for the purity determination of pyrimidine-based compounds using a stability-indicating HPLC method.

Stability-Indicating HPLC Method for Purity Determination

This method is designed to separate the main pyrimidine compound from potential impurities and degradation products.

1. Instrumentation:

  • HPLC system equipped with a PDA or UV detector.

  • Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Reference standards of this compound, Uracil, Cytosine, and Thymine (certified purity).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength appropriate for the specific pyrimidine)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) and dilute to volume.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

6. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the reference standard at a concentration of approximately 1 mg/mL in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Heat at 80°C for a specified period. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid reference standard to a dry heat of 105°C for a specified period. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified period.

3. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC method described above.

  • Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area.

Visualization of Experimental Workflows

To clearly illustrate the logical flow of the analytical procedures, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Results

Caption: Workflow for HPLC Purity Determination.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) start->acid base Base Hydrolysis (1M NaOH, 80°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photolytic Degradation (UV & Fluorescent Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

Conclusion

This compound serves as a reliable reference standard for the analysis of related pharmaceutical and agricultural compounds. Its performance, in terms of purity and availability, is comparable to other widely used pyrimidine-based standards such as uracil, cytosine, and thymine. The choice of the most suitable reference standard will ultimately be dictated by the specific requirements of the analytical method and the chemical properties of the analyte of interest. The provided experimental protocols for a stability-indicating HPLC method and forced degradation studies offer a robust framework for the accurate purity assessment and stability evaluation of these critical reference materials.

References

Comparative In Silico Analysis of 2-Aminopyrimidine-4-Carboxylic Acid Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on various 2-aminopyrimidine-4-carboxylic acid analogs and related pyrimidine derivatives. The focus is on their potential as inhibitors for key protein targets implicated in diseases such as cancer and bacterial infections. The data presented offers insights into the structure-activity relationships that govern the binding affinities and inhibitory potential of this versatile chemical scaffold.

Quantitative Data Summary

The following tables summarize the in silico and in vitro performance of various pyrimidine derivatives against several protein targets. Lower docking scores and binding energies indicate more favorable binding interactions, while lower IC50 values represent greater inhibitory potency in experimental assays.

Table 1: Docking Performance of N-(2-Aminopyrimidin-4-yl)acetamide Analogues against Aurora Kinase A

Compound IDSubstitution PatternDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)
Unsubstituted Core--7.5-55.8
Analogue 14-Fluoro-phenyl-8.2-62.3
Analogue 23,4-Dichloro-phenyl-8.9-68.1
Analogue 34-Methoxy-phenyl-7.9-59.7
Analogue 44-Trifluoromethyl-phenyl-9.1-71.4
Data sourced from a comparative analysis of N-(2-aminopyrimidin-4-yl)acetamide analogues.[1]

Table 2: In Vitro β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

Compound IDIC50 (µM)
Compound 242.8 ± 0.10
Compound 872.0 ± 6.20
Compound 9126.43 ± 6.16
Compound 22300.25 ± 12.15
Compound 23257.0 ± 4.18
D-Saccharic acid 1,4-lactone (Standard)45.75 ± 2.16
A study evaluating synthesized 2-aminopyrimidine derivatives identified several compounds with significant β-glucuronidase inhibitory activity.[2][3][4][5]

Table 3: Docking Performance of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDBinding Energy (kcal/mol)
4c-7.9
4a-7.7
4h-7.5
4b-7.4
These results are from a docking study of synthesized pyrimidine derivatives with the human cyclin-dependent kinase-2 protein model (PDB ID: 1HCK).[6]

Experimental Protocols

A generalized molecular docking protocol, primarily based on methodologies for AutoDock and similar software, is outlined below. This protocol is a composite from studies on pyrimidine derivatives.[1][7][8]

1. Preparation of the Receptor Protein

  • Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR, CDK2, β-glucuronidase) is obtained from the Protein Data Bank (PDB).[7]

  • Protein Clean-up: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not crucial for the study, are removed from the PDB file.[7]

  • Hydrogen Addition: Polar hydrogen atoms are added to the protein structure, which is essential for establishing correct hydrogen bonding networks.[7]

  • Charge Assignment: Partial charges are assigned to the protein atoms, often using the Gasteiger charge calculation method.[7]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock, containing atomic coordinates, atom types, and partial charges.[7]

2. Preparation of the Ligand (2-Aminopyrimidine Analog)

  • Structure Generation: The 2D structure of the pyrimidine analog is drawn using chemical drawing software like ChemDraw or MarvinSketch.[7]

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D model, and its energy is minimized to achieve a stable, low-energy conformation using tools like Avogadro.[7]

  • Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[7]

  • File Format Conversion: The prepared ligand is saved in the PDBQT format.

3. Grid Box Generation

  • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.[1]

4. Docking Simulation

  • Parameter File Creation: A docking parameter file (.dpf) is created, specifying the prepared receptor and ligand files, the grid parameter file, and the chosen docking algorithm, such as the Lamarckian Genetic Algorithm.[7]

  • Execution: The docking simulation is run using software like AutoDock. The program systematically explores different poses (orientations and conformations) of the ligand within the protein's active site.[7]

5. Analysis of Results

  • Log File Analysis: The docking results, including binding energies and clustered poses, are analyzed from the docking log file (.dlg).[7]

  • Visualization: The best-ranked poses are visualized using molecular graphics software like PyMOL or Discovery Studio. This allows for detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.[7]

Visualizations

The following diagrams illustrate a typical workflow for comparative docking studies and a representative signaling pathway targeted by pyrimidine-based inhibitors.

A Target Selection & Protein Preparation (PDB Download, Cleanup, H+ Addition) C Active Site Definition (Grid Box Generation) A->C B Ligand Library Preparation (2D to 3D, Energy Minimization) B->C D Molecular Docking Simulation (AutoDock, Glide, etc.) C->D E Pose Generation & Scoring (Binding Energy Calculation) D->E F Results Analysis & Visualization (Interaction Analysis, Hit Identification) E->F

Caption: A typical workflow for in silico comparative docking studies.[1]

ligand Growth Factor (EGF) receptor EGFR (Inactive Monomer) ligand->receptor Binds inhibitor 2-Aminopyrimidine Analog dimer EGFR Dimerization & Autophosphorylation inhibitor->dimer Inhibits ATP Binding receptor->dimer ras Ras Activation dimer->ras pi3k PI3K -> Akt dimer->pi3k raf Raf -> MEK -> ERK ras->raf downstream Cell Proliferation, Survival, Angiogenesis raf->downstream pi3k->downstream

References

A Head-to-Head Comparison of Synthetic Routes to 2-Aminopyrimidine-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 2-Aminopyrimidine-4-carboxylic acid, a vital building block in the creation of novel therapeutics, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a detailed head-to-head comparison of two prominent synthetic strategies, offering experimental data and protocols to inform the selection of the most suitable method for your research needs.

This comparative analysis focuses on two distinct approaches: a classical condensation reaction to construct the pyrimidine ring and a multi-step route involving the functionalization of a pre-existing pyrimidine core. The evaluation of these methods is based on critical parameters such as yield, purity, reaction conditions, and the accessibility of starting materials.

Executive Summary of Synthetic Routes

ParameterRoute 1: Condensation of Diethyl 2-formyl-3-oxosuccinate with GuanidineRoute 2: From 2-Amino-4,6-dihydroxypyrimidine
Starting Materials Diethyl 2-formyl-3-oxosuccinate, Guanidine Hydrochloride2-Amino-4,6-dihydroxypyrimidine
Key Steps One-pot cyclocondensationChlorination followed by reduction and oxidation
Reported Yield Moderate to HighVariable, dependent on efficiency of each step
Purity Generally high after recrystallizationRequires purification at multiple stages
Scalability Potentially scalableCan be complex to scale up
Advantages Convergent, potentially fewer stepsUtilizes a commercially available starting material
Disadvantages Precursor synthesis may be requiredMulti-step, potentially lower overall yield

Route 1: One-Pot Cyclocondensation Approach

This synthetic strategy builds the 2-aminopyrimidine ring in a single cyclocondensation step. The reaction involves the condensation of a β-dicarbonyl compound, specifically diethyl 2-formyl-3-oxosuccinate, with guanidine.

G Diethyl 2-formyl-3-oxosuccinate Diethyl 2-formyl-3-oxosuccinate Cyclocondensation Cyclocondensation Diethyl 2-formyl-3-oxosuccinate->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Synthetic pathway for Route 1.

Experimental Protocol:
  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve guanidine hydrochloride in ethanol.

  • Addition of Base: To the guanidine solution, add a solution of sodium ethoxide in ethanol.

  • Addition of the β-Dicarbonyl Compound: Slowly add diethyl 2-formyl-3-oxosuccinate to the reaction mixture with stirring.

  • Reaction: Heat the mixture under reflux for a specified period.

  • Work-up and Isolation: After cooling, the reaction mixture is acidified, and the precipitated product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Route 2: Functionalization of a Pre-existing Pyrimidine Ring

This approach starts with a commercially available substituted pyrimidine, 2-amino-4,6-dihydroxypyrimidine, and introduces the carboxylic acid functionality through a series of chemical transformations. This multi-step process typically involves chlorination, followed by reduction and subsequent oxidation.

G cluster_0 Route 2 Workflow 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Chlorination Chlorination 2-Amino-4,6-dihydroxypyrimidine->Chlorination 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Chlorination->2-Amino-4,6-dichloropyrimidine Reduction Reduction 2-Amino-4,6-dichloropyrimidine->Reduction 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine Reduction->2-Amino-4-chloropyrimidine Oxidation Oxidation 2-Amino-4-chloropyrimidine->Oxidation This compound This compound Oxidation->this compound

Caption: Experimental workflow for Route 2.

Experimental Protocol:
  • Chlorination: Treat 2-amino-4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine.

  • Selective Reduction: The resulting dichloropyrimidine is then selectively reduced to remove one of the chlorine atoms, affording 2-amino-4-chloropyrimidine. This step is crucial for regioselectivity.

  • Introduction of the Carboxylic Acid Group: The remaining chlorine atom at the 4-position is then displaced or the methyl group (if starting from a methyl-substituted pyrimidine) is oxidized to introduce the carboxylic acid functionality. This can be achieved through various methods, including Grignard reaction followed by carboxylation or direct oxidation.

  • Purification: Each step typically requires purification of the intermediate product, which can impact the overall yield.

Head-to-Head Performance Data

MetricRoute 1Route 2
Overall Yield Typically in the range of 60-80%Highly variable, often lower due to multiple steps (e.g., 30-50% overall)
Product Purity (after initial isolation) Generally good, can be improved with a single recrystallizationPurity of intermediates is critical for subsequent steps
Reaction Time Typically a few hours for the one-pot reactionCan span several days due to multiple reaction and purification steps
Reagent Accessibility and Cost Synthesis of the dicarbonyl precursor may be necessary; guanidine is readily available2-Amino-4,6-dihydroxypyrimidine is commercially available, but subsequent reagents can be hazardous and costly
Process Safety and Handling Standard laboratory proceduresInvolves hazardous reagents like phosphorus oxychloride and requires careful handling

Conclusion for the Modern Researcher

For researchers prioritizing efficiency and a more convergent synthesis, Route 1 (One-Pot Cyclocondensation) presents a compelling option. Its single-step nature and potentially higher overall yield make it an attractive choice for the rapid generation of this compound, provided the starting β-dicarbonyl compound is accessible.

Conversely, Route 2 (Functionalization of a Pre-existing Pyrimidine Ring) may be favored when the starting pyrimidine is readily available and the researcher has the expertise and equipment to handle the multi-step synthesis and associated hazardous reagents. While potentially lower in overall yield, this route offers a more traditional and sometimes necessary approach when the precursors for Route 1 are not readily obtainable.

The choice between these synthetic routes will ultimately depend on the specific resources, timeline, and scalability requirements of the research project. This guide provides the foundational data and protocols to make an informed decision in the synthesis of this critical pharmaceutical intermediate.

Unveiling the Action of 2-Aminopyrimidine-4-Carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various inhibitors derived from the versatile 2-aminopyrimidine-4-carboxylic acid scaffold. Herein, we delve into their mechanisms of action, supported by experimental data, detailed protocols, and visual pathways to elucidate their therapeutic potential.

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of targeted inhibitors. Its inherent structural features allow for versatile chemical modifications, leading to potent and selective agents against various enzymatic targets implicated in diseases ranging from cancer to bacterial infections. This guide will explore the validated mechanisms of action for several classes of these inhibitors, focusing on their interactions with key biological targets.

Performance Comparison of 2-Aminopyrimidine-Based Inhibitors

The efficacy of inhibitors based on the this compound framework has been demonstrated against several important enzyme targets. The following tables summarize the quantitative data for these inhibitors, providing a comparative overview of their potency.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

FGFR4 is a receptor tyrosine kinase that, when dysregulated, can be a driver of cancer cell proliferation, particularly in hepatocellular carcinoma. A series of 2-aminopyrimidine derivatives have been developed as highly selective FGFR4 inhibitors.[1]

CompoundTargetKd (nM)IC50 (nM)Cell-based IC50 (µM)
2n FGFR43.32.60.38 (MDA-MB-453 cells)

Table 1: Potency of a selective 2-aminopyrimidine-based FGFR4 inhibitor.[1]

Dual Bromodomain-Containing Protein 4 (BRD4) and Polo-Like Kinase 1 (PLK1) Inhibitors

The simultaneous inhibition of BRD4, an epigenetic reader, and PLK1, a key regulator of mitosis, presents a synergistic approach to cancer therapy. Novel aminopyrimidine-2,4-diones and related compounds have shown potent dual inhibitory activity.[2][3]

CompoundTargetIC50 (µM)
4 BRD40.029
PLK10.094
7 BRD40.042
PLK10.02
Volasertib (Reference) BRD40.017
PLK10.025

Table 2: Dual inhibitory activity of 2-aminopyrimidine derivatives against BRD4 and PLK1.[2][3]

β-Glucuronidase Inhibitors

Elevated β-glucuronidase activity is associated with certain pathological conditions, including some cancers. A series of 2-aminopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against this enzyme.[4][5]

CompoundTargetIC50 (µM)
24 β-Glucuronidase2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard) β-Glucuronidase45.75 ± 2.16

Table 3: Inhibitory potency of a 2-aminopyrimidine derivative against β-Glucuronidase.[4][5]

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and the precise mechanism of inhibition is crucial for the rational design and development of these therapeutic agents.

FGFR4 Signaling Pathway

FGFR4 signaling is initiated by the binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19). This leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal for cell proliferation and survival.[6][7] 2-aminopyrimidine-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of FGFR4 and preventing its phosphorylation and subsequent activation of downstream signaling.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->FGFR4 Inhibits (ATP-competitive)

FGFR4 Signaling Pathway and Inhibition.
BRD4 and PLK1 in Cancer

BRD4 plays a critical role in the transcription of key oncogenes like MYC.[8] PLK1 is a master regulator of mitosis, and its overexpression is common in many cancers.[8] The dual inhibition of these targets by 2-aminopyrimidine-based compounds leads to a multi-pronged attack on cancer cells, inducing both cell cycle arrest and apoptosis.[2][3]

BRD4_PLK1_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitosis BRD4 BRD4 MYC MYC Transcription BRD4->MYC Promotes G1_Arrest G1 Arrest MYC->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis Regulates G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest G2M_Arrest->Apoptosis Inhibitor Dual BRD4/PLK1 Inhibitor Inhibitor->BRD4 Inhibitor->PLK1

Dual Inhibition of BRD4 and PLK1.
β-Glucuronidase Mechanism of Action

β-Glucuronidase is a hydrolase that cleaves β-D-glucuronic acid residues from various substrates.[9] In some contexts, this can lead to the reactivation of toxic or carcinogenic compounds. 2-aminopyrimidine-based inhibitors can block the active site of this enzyme, preventing substrate hydrolysis.[10]

Beta_Glucuronidase_Inhibition Glucuronide Glucuronide Substrate Enzyme β-Glucuronidase Glucuronide->Enzyme Binds to Active Site Product Aglycone (e.g., Toxin) Enzyme->Product Catalyzes Hydrolysis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Enzyme Inhibits

Inhibition of β-Glucuronidase.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the inhibitors discussed.

FGFR4 Kinase Activity Assay (FRET-based Z'-Lyte)

This biochemical assay measures the inhibitory effect of compounds on FGFR4 kinase activity.

  • Reagents and Materials: Recombinant human FGFR4 enzyme, Z'-Lyte Kinase Assay Kit (Thermo Fisher Scientific), ATP, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the 2-aminopyrimidine-based inhibitor.

    • In a 384-well plate, add the FGFR4 enzyme, the FRET peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the Z'-Lyte development reagent.

    • Incubate for another 60 minutes at room temperature.

    • Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability (MTT) Assay

This cell-based assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231 for BRD4/PLK1 inhibitors) in appropriate media and conditions.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.[3]

β-Glucuronidase Inhibition Assay

This assay determines the inhibitory potential of compounds against β-glucuronidase.

  • Reagents and Materials: β-glucuronidase from E. coli, p-nitrophenyl-β-D-glucuronide (substrate), test compounds, and buffer solution (e.g., phosphate buffer).

  • Procedure:

    • Prepare various concentrations of the 2-aminopyrimidine-based inhibitor.

    • In a 96-well plate, pre-incubate the β-glucuronidase enzyme with the test compound for a short period.

    • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined time.

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value using a dose-response curve, with a known inhibitor like D-saccharic acid 1,4-lactone as a standard.[4]

Experimental Workflow for Inhibitor Validation

The general workflow for validating the mechanism of action of these inhibitors involves a multi-step process from initial screening to in-depth cellular analysis.

Experimental_Workflow A Compound Synthesis (2-Aminopyrimidine Scaffold) B Biochemical Assay (e.g., Kinase Inhibition) A->B Screening C Cell-Based Assay (e.g., Cell Viability, Apoptosis) B->C Validate Cellular Activity D Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) C->D Elucidate Pathway Effects E Lead Optimization D->E Refine Structure-Activity Relationship

References

Safety Operating Guide

Proper Disposal of 2-Aminopyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Aminopyrimidine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This document outlines the necessary steps for its safe disposal, emphasizing personal protection and environmental responsibility.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.

The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesSplash goggles are recommended.[4]
Hand Protection GlovesWear approved impervious gloves.[4]
Body Protection Lab Coat/ApronA synthetic apron or lab coat should be worn.[4]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator, especially if dust is generated.[4][5]
Step-by-Step Disposal Procedure

Waste disposal must be conducted in accordance with all federal, state, and local environmental control regulations.[4] Chemical waste generators must consult these regulations to ensure complete and accurate classification.[2]

1. Waste Collection:

  • Leave the chemical in its original container whenever possible.
  • If transferring, use a suitable, labeled container for waste disposal.
  • Do not mix with other waste.

2. Small Spills:

  • For minor spills, remove all ignition sources.
  • Clean up spills immediately, avoiding contact with skin and eyes.[6]
  • Use dry clean-up procedures and avoid generating dust.[6]
  • Sweep up the material and place it into a sealed, suitable container for disposal.[2][6]

3. Large Spills:

  • Alert personnel in the area and the designated emergency responders.[6]
  • Wear appropriate protective clothing and control personal contact.[6]
  • Prevent the spillage from entering drains or water courses by any means available.[6]

4. Final Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[2][7]
  • Do not let the chemical enter the environment or drains.[2]
  • Handle uncleaned containers as you would the product itself.

Emergency First Aid Procedures

In the event of exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes.[4]
Skin Contact Immediately wash skin with soap and copious amounts of water.[4] Remove contaminated clothing and wash it before reuse.[2][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][4]
Ingestion If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling This compound waste_generated Waste Generated? start->waste_generated Routine Lab Work spill_event Spill Occurred? start->spill_event Accident collect_waste Collect in Labeled Waste Container waste_generated->collect_waste small_spill Small Spill spill_event->small_spill Minor large_spill Large Spill spill_event->large_spill Major dispose Dispose via Approved Waste Disposal Plant collect_waste->dispose cleanup_small Use Dry Cleanup Avoid Dust Place in Sealed Container small_spill->cleanup_small cleanup_large Alert Personnel Prevent Entry to Drains Contain Spill large_spill->cleanup_large cleanup_small->dispose cleanup_large->dispose end End dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety in the laboratory is paramount. This guide provides essential, immediate, and procedural information for the safe handling and disposal of 2-Aminopyrimidine-4-carboxylic acid, ensuring the protection of both personnel and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to mitigate risks of exposure. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1][2][3]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious irritation[4][5].
Hand Protection Compatible chemical-resistant gloves (e.g., impervious gloves).To avoid skin contact, as the substance is harmful and can cause irritation[1][6].
Respiratory Protection Government-approved respirator (e.g., NIOSH/MSHA or EN 149 approved).To prevent inhalation of dust or aerosols, which is a route of harmful exposure[1][6][7].
Body Protection Protective clothing, including long-sleeved lab coats.To minimize the risk of skin contact[1][2][4].

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood[1][2][5].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4][5].

  • Before starting, inspect all PPE for integrity.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols during handling[2][5][7].

  • Do not eat, drink, or smoke in the area where the chemical is handled[1][4].

  • Wash hands thoroughly with soap and water after handling and before breaks[1][4].

3. Storage:

  • Store the compound in a tightly closed container[2][8].

  • Keep the container in a cool, dry, and well-ventilated place[2][5][7][8]. The material is noted to be moisture-sensitive[8].

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, properly labeled, and closed container[2][6][7].

2. Disposal Procedure:

  • Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations[1][2].

  • It is recommended to contact a licensed professional waste disposal service for proper disposal[6].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

A Preparation B Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Personal Protective Equipment (Gloves, Goggles, Respirator, Lab Coat) B->C D Handling of this compound (Avoid Dust Formation) C->D E Storage (Cool, Dry, Well-Ventilated, Tightly Closed) D->E F Decontamination (Wash Hands Thoroughly) D->F G Waste Disposal (Labeled, Closed Container) F->G H Doff Personal Protective Equipment G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Aminopyrimidine-4-carboxylic acid
Reactant of Route 2
2-Aminopyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.